Ethambutol, meso-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143374 | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10054-06-5 | |
| Record name | Ethambutol, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMBUTOL, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties and Structure of meso-Ethambutol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis. Its molecular structure contains two chiral centers, leading to the existence of three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral diastereomer, meso-ethambutol. The antitubercular activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R)- and meso-forms.[1] A thorough understanding of the distinct chemical properties and structure of meso-ethambutol is essential for researchers in drug development, enabling precise analytical characterization, impurity profiling, and a deeper comprehension of its pharmacological and toxicological profiles.
Chemical Structure and Stereochemistry
Meso-ethambutol is an achiral diastereomer of the enantiomeric ethambutol pair. Its IUPAC name is (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol. The molecule possesses two stereocenters with opposite configurations (R and S), resulting in an internal plane of symmetry that renders the molecule achiral.
Caption: Stereoisomeric relationship of Ethambutol.
Physicochemical Properties
The distinct stereochemistry of meso-ethambutol influences its physical and chemical properties. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
| Synonyms | (R,S)-Ethambutol, meso-Ethambutol | |
| Chemical Formula | C₁₀H₂₄N₂O₂ | [2] |
| Molecular Weight | 204.31 g/mol | [2] |
| Melting Point | 132.5 - 136 °C | [3] |
| Solubility | Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water. | [3] |
| pKa₁ | 6.35 (for dihydrochloride) | |
| pKa₂ | 9.35 (for dihydrochloride) |
Experimental Protocols
Synthesis and Purification of meso-Ethambutol
The synthesis of ethambutol typically results in a mixture of its stereoisomers. The isolation of the meso-form can be achieved through fractional crystallization.
Principle: The diastereomeric relationship between meso-ethambutol and the enantiomeric pair ((S,S)- and (R,R)-ethambutol) results in different physical properties, such as solubility, which allows for their separation by crystallization.
Methodology:
-
A common synthetic route involves the reaction of (±)-2-aminobutanol with 1,2-dichloroethane. This produces a mixture of the dl-racemate and the meso-form of ethambutol.
-
The resulting mixture of bases is dissolved in hot 95% ethanol.
-
Upon cooling, the meso-ethambutol, being less soluble in ethanol than the racemic mixture, will preferentially crystallize.
-
The initial crop of crystals is collected by filtration. A second crop can be obtained by further concentration and cooling of the mother liquor.
-
The purity of the isolated meso-ethambutol can be confirmed by its melting point (132.5-136°C) and further analytical characterization.[3]
Analytical Separation of Ethambutol Stereoisomers by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the quantitative analysis of meso-ethambutol, particularly for impurity profiling in drug substances.
Principle: This method utilizes a chiral stationary phase or a chiral derivatizing agent to differentiate between the stereoisomers of ethambutol, allowing for their separation and quantification. An alternative achiral method relies on the formation of diastereomeric complexes with a chiral reagent in the mobile phase.
Methodology:
-
Sample Preparation: A known concentration of the ethambutol sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.
-
Derivatization (Optional but common): Ethambutol's amino groups are derivatized with a UV-active agent to enhance detection. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).
-
HPLC System and Conditions:
-
Column: A silica-based column, such as Hypersil Silica (5µm), is often used.
-
Mobile Phase: A mixture of an aqueous buffer containing a copper salt (e.g., 20 ppm CuSO₄·5H₂O) and acetonitrile (e.g., 50:50 v/v) is used. The pH is adjusted to approximately 7.0 with a dilute ammonia solution. The copper ions form transient diastereomeric complexes with the ethambutol isomers, enabling their separation on an achiral stationary phase.[4]
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Detection: UV detection at 254 nm is commonly employed, especially after derivatization.[4]
-
-
Data Analysis: The retention times of the peaks are compared with those of reference standards for each stereoisomer to identify and quantify the amount of meso-ethambutol present. The peak area is proportional to the concentration of the isomer.
Logical Workflow for Stereoisomer Separation
The following diagram illustrates the general workflow for the analytical separation of ethambutol stereoisomers.
Caption: General workflow for ethambutol isomer analysis.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to meso-ethambutol. The provided data and protocols are intended to support researchers and scientists in the accurate identification, quantification, and characterization of this important stereoisomer, ultimately contributing to the development of safer and more effective antitubercular therapies.
References
Stereoisomers of Ethambutol: A Technical Guide to Their Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a cornerstone of first-line antituberculosis therapy. As a chiral molecule with two stereogenic centers, ethambutol exists as three stereoisomers: (+)-(S,S)-ethambutol, (-)-(R,R)-ethambutol, and the achiral meso-ethambutol. The pharmacological and toxicological properties of these stereoisomers are markedly different, underscoring the critical importance of stereospecificity in drug development and therapy. This technical guide provides an in-depth exploration of the characteristics of ethambutol stereoisomers, complete with quantitative data, detailed experimental protocols for their separation and analysis, and visualizations of key concepts.
Data Presentation: Comparative Analysis of Ethambutol Stereoisomers
The antitubercular activity of ethambutol is almost exclusively attributed to the (+)-(S,S)-enantiomer, while the primary adverse effect, optic neuritis, is not stereospecific.[1] This disparity highlights the improved therapeutic index of the pure (+)-(S,S)-enantiomer over a racemic mixture.
| Property | (+)-(S,S)-Ethambutol | (-)-(R,R)-Ethambutol | meso-Ethambutol |
| Antitubercular Potency Ratio | 1 | ~1/500 | ~1/12 |
| Primary Toxic Effect | Optic Neuritis | Optic Neuritis | Optic Neuritis |
| Relative Toxicity | Equipotent with other isomers | Equipotent with other isomers | Equipotent with other isomers |
Table 1: Comparative properties of ethambutol stereoisomers. The potency of the (+)-(S,S)-enantiomer is set as the baseline for comparison.[1]
Experimental Protocols
Chiral Separation of Ethambutol Stereoisomers via High-Performance Liquid Chromatography (HPLC)
A quantitative enantioselective HPLC method is crucial for the analysis of ethambutol stereoisomers. The following protocol is based on established methods for the chiral separation of ethambutol.
Objective: To separate and quantify the (+)-(S,S), (-)-(R,R), and meso stereoisomers of ethambutol.
Principle: The stereoisomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes between the analytes and the CSP.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with UV detection
-
Chiral Stationary Phase Column (e.g., as described by Blessington & Beiraghi, 1990)
-
Mobile Phase: A suitable mixture of organic solvents and buffers (specific composition to be optimized based on the chosen chiral column)
-
Ethambutol standard reference materials for all three stereoisomers
-
Internal Standard (e.g., N,N′-dibenzylethylenediamine)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of each ethambutol stereoisomer and the internal standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
For analysis of a drug substance, dissolve a precisely weighed amount in the mobile phase to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Column: Chiral HPLC Column (specific type and dimensions as per the validated method)
-
Mobile Phase: To be determined based on the column manufacturer's recommendations and empirical optimization. Common mobile phases for chiral separations include mixtures of alkanes (e.g., hexane) with alcohols (e.g., ethanol, isopropanol) and sometimes a small amount of an amine modifier.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: As ethambutol lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) may be necessary.[2]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve for each stereoisomer.
-
Inject the sample solution.
-
Identify the peaks corresponding to each stereoisomer and the internal standard based on their retention times.
-
Quantify the amount of each stereoisomer in the sample using the calibration curve.
-
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The Resazurin Microtiter Assay (REMA) is a colorimetric and fluorometric method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.
Objective: To determine the minimum concentration of each ethambutol stereoisomer that inhibits the visible growth of M. tuberculosis.
Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The absence of a color change indicates inhibition of bacterial growth.
Instrumentation and Reagents:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Ethambutol stereoisomer stock solutions
-
Resazurin solution (0.01% w/v in sterile distilled water)
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in fresh Middlebrook 7H9 broth.
-
-
Plate Preparation:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the ethambutol stereoisomer stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Assessment of Ethambutol-Induced Optic Neuropathy in a Rat Model
This protocol describes the induction and assessment of ethambutol-induced optic neuropathy in rats to evaluate the toxic potential of the stereoisomers.
Objective: To evaluate the retinal toxicity of ethambutol stereoisomers in a Wistar rat model.
Principle: High doses of ethambutol can induce optic neuropathy, characterized by damage to retinal ganglion cells (RGCs). This can be assessed through histopathological examination of the retina.
Materials and Methods:
-
Wistar rats
-
Ethambutol stereoisomer solutions for oral administration
-
Oral gavage needles
-
Anesthetic agents
-
Fixatives for tissue preservation (e.g., 4% paraformaldehyde)
-
Microtome and histology equipment
-
Microscope
Procedure:
-
Animal Dosing:
-
Divide rats into experimental groups, each receiving a specific ethambutol stereoisomer, and a control group receiving the vehicle.
-
Administer the designated ethambutol stereoisomer or vehicle daily via oral gavage for a predetermined period (e.g., 30 days). A typical dose to induce optic neuropathy in rats is 35 mg/kg/day.
-
Monitor the animals for any signs of systemic toxicity.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
-
Histopathological Analysis:
-
Stain the retinal sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope, paying close attention to the ganglion cell layer.
-
Assess for signs of RGC apoptosis, such as pyknotic nuclei and condensed cytoplasm.
-
Quantify the number of surviving RGCs in a defined area of the retina for each experimental group.
-
-
Data Analysis:
-
Compare the number of surviving RGCs between the control group and the groups treated with the different ethambutol stereoisomers.
-
A statistically significant decrease in the number of RGCs in the treated groups compared to the control group is indicative of optic neuropathy.
-
Visualizations
Caption: Relationship between ethambutol stereoisomers and their biological activities.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Putative signaling pathway for ethambutol-induced optic neuropathy.
References
Unraveling the Biological Activity of meso-Ethambutol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol is a cornerstone of first-line tuberculosis therapy. It exists as three stereoisomers: the potent antitubercular agent (S,S)-ethambutol, its enantiomer (R,R)-ethambutol, and the diastereomeric meso-ethambutol. This technical guide provides an in-depth analysis of the biological activity of meso-ethambutol, focusing on its mechanism of action, comparative in vitro efficacy, and detailed experimental protocols for its evaluation. Quantitative data is presented to facilitate direct comparison with its more active counterpart, highlighting the critical role of stereochemistry in the pharmacological profile of this important antibiotic.
Introduction
Ethambutol targets the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall, a structure essential for the viability and pathogenicity of Mycobacterium tuberculosis. The drug possesses two chiral centers, giving rise to three stereoisomers. The therapeutic efficacy of ethambutol is almost exclusively attributed to the (S,S)-enantiomer. The meso form, possessing a plane of symmetry, is achiral and exhibits significantly lower antitubercular activity. Understanding the biological profile of meso-ethambutol is crucial for a comprehensive grasp of the drug's structure-activity relationship and for the development of novel antitubercular agents.
Mechanism of Action: Inhibition of Arabinosyl Transferase
The primary molecular target of ethambutol is arabinosyl transferase, a key enzyme in the biosynthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[1][2][3] Inhibition of this enzyme disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and loss of bacterial integrity.
The stereochemical configuration of ethambutol is paramount to its inhibitory activity. The (S,S)-enantiomer effectively binds to the arabinosyl transferase, whereas the meso-isomer exhibits a much weaker interaction. This difference in binding affinity is the basis for the observed disparity in their biological activities.
Quantitative Biological Activity
The antitubercular activity of ethambutol stereoisomers is quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The (S,S)-enantiomer is reported to be approximately 12 times more potent than the meso-form. While specific MIC values for meso-ethambutol are not widely reported in recent literature, historical data and the established relative potency provide a basis for comparison.
| Stereoisomer | Relative Potency vs. (S,S)-Ethambutol | Estimated MIC (µg/mL) against M. tuberculosis H37Rv |
| (S,S)-Ethambutol | 1 | 0.25 - 2 |
| meso-Ethambutol | ~1/12 | 3 - 24 |
| (R,R)-Ethambutol | ~1/500 | >100 |
Note: The estimated MIC for meso-ethambutol is calculated based on the reported relative potency. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for testing the susceptibility of M. tuberculosis to antimicrobial agents.[4][5][6][7]
Objective: To determine the MIC of meso-ethambutol and other stereoisomers against M. tuberculosis H37Rv.
Materials:
-
meso-Ethambutol, (S,S)-Ethambutol, (R,R)-Ethambutol
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of each ethambutol isomer in sterile deionized water.
-
Perform serial two-fold dilutions in 7H9 broth to achieve a range of concentrations to be tested (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in 7H9 broth to obtain a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate drug dilution to each well of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a drug-free growth control (inoculum in broth) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
-
Arabinosyl Transferase Inhibition Assay
This biochemical assay measures the direct inhibition of the arabinosyl transferase enzyme by the ethambutol isomers.[1][8][9][10]
Objective: To determine the IC50 values of ethambutol stereoisomers against mycobacterial arabinosyl transferase.
Materials:
-
Purified mycobacterial arabinosyl transferase (e.g., from M. smegmatis or overexpressed M. tuberculosis enzyme)
-
Decaprenyl-phosphoryl-arabinose (DPA), the arabinose donor
-
A suitable arabinose acceptor substrate
-
Ethambutol stereoisomers
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Method for detecting product formation (e.g., radiolabeling with [¹⁴C]-DPA followed by scintillation counting or chromatographic separation)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a known concentration of arabinosyl transferase, and the arabinose acceptor.
-
Add varying concentrations of the ethambutol isomer to be tested.
-
Include a no-inhibitor control.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arabinose donor (e.g., [¹⁴C]-DPA).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Termination of Reaction:
-
Stop the reaction (e.g., by heating or adding a quenching agent).
-
-
Detection and Quantification:
-
Separate the product from the unreacted substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of product formed.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The biological activity of meso-ethambutol is significantly lower than that of its (S,S)-stereoisomer, a direct consequence of its reduced affinity for the target enzyme, arabinosyl transferase. This underscores the critical importance of stereochemistry in drug design and development. The experimental protocols provided in this guide offer a framework for the continued investigation of ethambutol's structure-activity relationship and the evaluation of new antitubercular candidates targeting the mycobacterial cell wall. Further research to determine the precise MIC and IC50 values of meso-ethambutol using modern standardized methods would be a valuable contribution to the field.
References
- 1. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCDB » SEARCH [tcdb.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 6. Ethambutol Resistance as Determined by Broth Dilution Method Correlates Better than Sequencing Results with embB Mutations in Multidrug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
The Achiral Nature of meso-Ethambutol: A Stereochemical Guide for Pharmaceutical Scientists
Abstract: Ethambutol is a cornerstone of first-line antituberculosis therapy, and its clinical use provides a classic example of the critical role stereochemistry plays in pharmacology. The ethambutol molecule possesses two constitutionally symmetrical stereogenic centers, giving rise to three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-ethambutol. Despite having two chiral centers, the meso form is optically inactive due to an internal plane of symmetry. This technical guide provides an in-depth analysis of the achiral nature of meso-ethambutol, presents quantitative data on the optical and biological activities of all stereoisomers, and details the experimental protocols used for their characterization and separation.
Introduction
Ethambutol is a bacteriostatic agent that functions by inhibiting arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall.[1][2] The significance of ethambutol in the context of medicinal chemistry extends beyond its therapeutic action to its stereochemical properties. The molecule contains two chiral centers, a structural feature that often results in multiple stereoisomers with potentially vast differences in biological activity and toxicity.
In the case of ethambutol, the therapeutically active agent is the (S,S)-enantiomer.[1] However, the existence of its enantiomer ((R,R)-ethambutol) and a diastereomer (meso-ethambutol) necessitates a thorough understanding of their properties for drug development and regulatory purposes. This guide focuses specifically on the unique nature of meso-ethambutol, a compound that is achiral despite containing stereogenic centers, a defining characteristic of meso compounds.
The Stereoisomers of Ethambutol
The structure of ethambutol features two chiral carbon atoms at the C2 and C2' positions of the butanol moieties. This gives rise to 2² = 4 possible stereoisomers. However, due to the symmetrical nature of the molecule, only three unique stereoisomers exist. These are:
-
(+)-(S,S)-Ethambutol: The dextrorotatory enantiomer with potent antitubercular activity.
-
(-)-(R,R)-Ethambutol: The levorotatory enantiomer, which is the mirror image of the (S,S) form.
-
meso-Ethambutol: A diastereomer of both (S,S) and (R,R) forms. It is also known as (R,S)-ethambutol.
The relationship between these isomers is fundamental to understanding their distinct chemical and biological properties. The (S,S) and (R,R) forms are enantiomers, meaning they are non-superimposable mirror images of each other. The meso form is a diastereomer to both the (S,S) and (R,R) forms, meaning they are stereoisomers that are not mirror images.
Defining the Achiral Nature of meso-Ethambutol
A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to an internal element of symmetry, typically a plane of symmetry. This internal symmetry causes the molecule to be superimposable on its mirror image.
In meso-ethambutol, which has an (R) configuration at one chiral center and an (S) configuration at the other, a plane of symmetry bisects the central ethylenediamine bridge. This plane renders one half of the molecule the mirror image of the other half. The practical consequence of this symmetry is the cancellation of optical activity. The (R) center rotates plane-polarized light to an equal and opposite degree as the (S) center, resulting in a net optical rotation of zero.
Quantitative Analysis of Optical Activity
The defining physical characteristic that differentiates chiral and achiral compounds is optical activity. This property is measured using a polarimeter and is reported as the specific rotation ([α]). As predicted by their stereochemical relationships, the enantiomers of ethambutol rotate plane-polarized light equally in opposite directions, while the meso form exhibits no rotation.
| Stereoisomer | Configuration | Specific Rotation ([α]D) | Optical Activity |
| (+)-Ethambutol | (S,S) | +6.0° to +6.7° | Dextrorotatory |
| (-)-Ethambutol | (R,R) | -6.0° to -6.7° | Levorotatory |
| meso-Ethambutol | (R,S) | 0° | Inactive |
| Table 1: Experimentally determined optical properties of ethambutol stereoisomers. The value for (R,R)-ethambutol is inferred from its enantiomeric relationship with the (S,S) form.[3] |
Comparative Biological and Toxicological Profiles
The stereochemistry of ethambutol has profound implications for its biological function. The antitubercular activity resides almost exclusively in the (S,S)-enantiomer. In contrast, the most significant side effect, optic neuritis, is produced with near-equal potency by all three stereoisomers.[1][2] This disparity underscores the importance of using the enantiopure (S,S)-ethambutol in clinical settings to maximize the therapeutic index.
| Stereoisomer | Configuration | Relative Antitubercular Potency | Relative Toxicity (Optic Neuritis) |
| (+)-Ethambutol | (S,S) | ~500x vs (R,R); ~12x vs meso | 1x |
| (-)-Ethambutol | (R,R) | 1x | ~1x |
| meso-Ethambutol | (R,S) | ~40x vs (R,R) | ~1x |
| Table 2: Relative biological activities of ethambutol stereoisomers.[1][2] |
Experimental Methodologies for Stereochemical Verification
Verifying the identity, purity, and achiral nature of meso-ethambutol requires specific analytical techniques.
Polarimetry
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a substance, thereby determining its optical activity. For meso-ethambutol, the expected result is 0°.
Protocol:
-
Sample Preparation: Prepare a solution of the ethambutol isomer in a suitable solvent (e.g., water) at a precisely known concentration (c, in g/mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.
-
Cell Loading: Rinse and fill a polarimeter sample cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Measurement: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).
-
Interpretation: A value of 0° confirms the sample is optically inactive, consistent with an achiral compound like meso-ethambutol or a racemic mixture.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To physically separate the three stereoisomers of ethambutol, allowing for their individual identification and quantification.
Protocol:
-
Column Selection: Utilize an HPLC column with a chiral stationary phase (CSP) capable of stereoselectively interacting with the ethambutol isomers. Pirkle-type or cyclodextrin-based columns are common choices.
-
Mobile Phase Preparation: Prepare an optimized mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol), often with an amine additive (e.g., diethylamine) to improve peak shape.
-
System Equilibration: Pump the mobile phase through the HPLC system and chiral column until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample mixture in the mobile phase and inject a small, precise volume onto the column.
-
Isocratic Elution: The isomers are separated based on their differential interaction with the CSP, leading to different retention times.
-
Detection: Monitor the column eluent using a UV detector (typically at ~254 nm).
-
Analysis: The resulting chromatogram will show three distinct peaks corresponding to (S,S), (R,R), and meso-ethambutol, allowing for their identification and quantification.[3]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Objective: To distinguish between enantiomers in an NMR spectrum. While enantiomers are indistinguishable in a standard NMR experiment, converting them into diastereomers allows for their differentiation.
Protocol:
-
Derivatization: React a sample containing the ethambutol stereoisomers with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((R)-MTPA-Cl).[4] This reaction converts the (S,S) and (R,R) enantiomers into a pair of diastereomers. The meso isomer will also form a unique diastereomeric adduct.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized product mixture.
-
Spectral Analysis: The resulting diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum. The signals for protons (or fluorine atoms, if using a fluorine-containing CDA) near the stereocenters will appear as separate peaks for each diastereomer.
-
Quantification: The relative amounts of the original stereoisomers can be determined by integrating the corresponding peaks in the spectrum.
Implications for Drug Development
The case of ethambutol serves as a critical lesson in pharmaceutical development:
-
Stereochemical Purity is Paramount: The significant difference in efficacy versus toxicity between the stereoisomers mandates the production and administration of the single, active (S,S)-enantiomer to ensure patient safety and treatment effectiveness.
-
Analytical Control: Robust analytical methods, such as chiral HPLC, are essential for quality control to ensure that batches of the active pharmaceutical ingredient (API) are free from unwanted stereoisomeric impurities like (R,R)-ethambutol and meso-ethambutol.
-
Regulatory Scrutiny: Global regulatory agencies require rigorous characterization of all stereoisomers of a chiral drug, including their synthesis, separation, and individual pharmacological and toxicological profiles.
Conclusion
Meso-ethambutol is the achiral diastereomer of the antituberculosis drug ethambutol. Its achirality, a direct result of an internal plane of symmetry that cancels out the optical activity of its two chiral centers, distinguishes it fundamentally from its chiral counterparts, (S,S)- and (R,R)-ethambutol. While possessing modest antitubercular activity, its toxicity is comparable to the highly potent (S,S)-isomer, highlighting the critical need for stereochemically pure drugs. The analytical methodologies detailed herein provide the necessary tools for researchers and drug development professionals to characterize, separate, and control the stereoisomers of ethambutol, ensuring the safe and effective use of this essential medicine.
References
Spectroscopic Profile of meso-Ethambutol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for meso-ethambutol, an achiral stereoisomer of the antitubercular drug ethambutol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics based on its chemical structure and available data for ethambutol isomers. It also includes detailed experimental protocols for relevant analytical techniques.
Chemical Structure and Properties
meso-Ethambutol, chemically known as (2R,2'S)-2,2'-(ethylenediimino)dibutan-1-ol, is one of the three stereoisomers of ethambutol. Unlike the enantiomeric pair, (+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol, the meso form is achiral due to a plane of symmetry.
| Property | Value |
| IUPAC Name | (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol[1] |
| Molecular Formula | C₁₀H₂₄N₂O₂[1][2] |
| Molecular Weight | 204.31 g/mol [1][2] |
| Stereochemistry | Achiral (meso)[2] |
Spectroscopic Data
While experimentally obtained spectra for pure meso-ethambutol are not widely published, the following sections detail the expected spectroscopic data based on its structure and data from general ethambutol analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Data for meso-Ethambutol
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~3.5 | m | 4H | -CH₂OH |
| H-2 | ~2.5 | m | 2H | -CH(CH₂CH₃)NH- |
| H-3 | ~1.4 | m | 4H | -CH₂CH₃ |
| H-4 | ~0.9 | t | 6H | -CH₂CH₃ |
| H-5 | ~2.7 | s | 4H | -NHCH₂CH₂NH- |
| -NH | Variable | br s | 2H | Amine protons |
| -OH | Variable | br s | 2H | Hydroxyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C-1 | ~65 | -CH₂OH | ||
| C-2 | ~60 | -CH(CH₂CH₃)NH- | ||
| C-3 | ~25 | -CH₂CH₃ | ||
| C-4 | ~10 | -CH₂CH₃ | ||
| C-5 | ~50 | -NHCH₂CH₂NH- |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
An IR spectrum of meso-ethambutol would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Infrared Absorption Bands for meso-Ethambutol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H stretch (secondary amine) | 3300-3500 | Medium |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-O stretch (primary alcohol) | 1000-1260 | Strong |
| C-N stretch (amine) | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of ethambutol, irrespective of the stereoisomer, typically involves electrospray ionization (ESI). The protonated molecule [M+H]⁺ is observed, and fragmentation provides structural information.
Table 3: Mass Spectrometry Data for Ethambutol
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 205.2 |
| Fragment Ion 1 | 116.1 |
| Fragment Ion 2 | 88.1 |
Experimental Protocols
General NMR and IR Spectroscopy Protocols
While specific experimental conditions for meso-ethambutol are not published, a general approach for obtaining NMR and IR spectra for a similar compound is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethambutol Analysis
The following protocol is a representative method for the quantification of ethambutol in biological samples, which can be adapted for the analysis of meso-ethambutol.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 1% formic acid).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient program to achieve separation from other analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethambutol: m/z 205.2 → 116.1
-
Internal Standard: (select appropriate transition).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like meso-ethambutol.
Caption: Workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
References
The Role of Meso-Ethambutol in Tuberculosis Research: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent in the combination therapy for tuberculosis (TB), primarily valued for its role in preventing the emergence of drug resistance. The commercial drug, a simple diamine, exists as three distinct stereoisomers due to its two chiral centers. The antitubercular activity is almost exclusively found in the dextrorotatory (+)-(S,S)-enantiomer. The achiral meso-ethambutol isomer, along with the levorotatory (-)-(R,R)-enantiomer, exhibits significantly lower potency. However, the primary dose-limiting toxicity, optic neuritis, is equipotent across all three isomers. This critical fact has profound implications for its clinical use and research focus. This technical guide delves into the role of meso-ethambutol in TB research, highlighting its importance as a benchmark for stereospecific activity, summarizing key quantitative data, and detailing relevant experimental protocols. Its study reinforces the imperative for stereoselective synthesis in modern drug development to maximize the therapeutic index.
Ethambutol and its Stereoisomers
Ethambutol [(2S,2'S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol] contains two constitutionally symmetrical chiral centers. This structure gives rise to three stereoisomeric forms: an enantiomeric pair, (+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol, and an achiral diastereomer known as meso-ethambutol.[1][2] While structurally similar, these isomers have vastly different biological activities.
Stereospecificity of Antitubercular Activity and Toxicity
The clinical and research significance of ethambutol's stereoisomers lies in the stark difference between their therapeutic efficacy and their shared toxicity.
Antitubercular Activity
The antitubercular properties of ethambutol are overwhelmingly attributed to the (S,S)-enantiomer.[1] Studies have consistently demonstrated that it is significantly more potent than both the (R,R)-enantiomer and the meso-form. This stereoselectivity is crucial, as it dictates that only the (S,S) isomer provides a therapeutic benefit at standard clinical doses. The meso-isomer serves as a vital scientific control in these assessments, proving that the specific three-dimensional arrangement of the (S,S) form is essential for its mechanism of action.
Toxicity Profile
The most significant dose-dependent adverse effect of ethambutol is optic neuritis, which can lead to decreased visual acuity and red-green color blindness.[3][4] Critically, all three stereoisomers are considered almost equipotent in causing this side effect.[1][2]
This dichotomy—activity in one isomer, toxicity in all—is the primary reason that ethambutol was transitioned from its initial clinical use as a racemate to its current formulation as the pure (S,S)-enantiomer.[1] Using the pure, active isomer allows for a lower effective dose, which greatly improves the risk/benefit ratio by minimizing exposure to the components that contribute to toxicity without offering a therapeutic advantage.[1][2]
Data Presentation: Quantitative Comparison
The differences in potency among the stereoisomers have been quantified, providing clear evidence for the use of the unichiral (S,S)-ethambutol.
Table 1: Relative Potency of Ethambutol Stereoisomers
| Stereoisomer | Potency Relative to (S,S)-Ethambutol | Key Characteristic |
|---|---|---|
| (+)-(S,S)-Ethambutol | 1x (Baseline) | High antitubercular activity.[1][2] |
| meso-Ethambutol | ~12-16x less potent | Low antitubercular activity.[1][2] |
| (-)-(R,R)-Ethambutol | ~200-500x less potent | Negligible antitubercular activity.[5] |
Mechanism of Action
Ethambutol is a bacteriostatic agent that targets the integrity of the mycobacterial cell wall.[6][7] Its primary mechanism involves the inhibition of a key enzyme, arabinosyl transferase, which is encoded by the embB gene.[3][8]
This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinogalactan, a critical component that forms the mycolyl-arabinogalactan-peptidoglycan complex of the mycobacterial cell wall.[3][9] By inhibiting arabinosyl transferase, ethambutol disrupts the synthesis of arabinogalactan, which in turn prevents the formation of the complete cell wall complex. This leads to increased permeability of the cell wall, making the bacterium more susceptible to other drugs and inhibiting its growth.[3]
Experimental Protocols
The study of meso-ethambutol's role is intrinsically linked to experiments designed to isolate active isomers and assess antitubercular efficacy.
Stereoselective Synthesis of (S,S)-Ethambutol
The goal of synthesis is to produce the enantiomerically pure (S,S)-ethambutol to maximize therapeutic effect. Numerous methods exist, often starting from a chiral precursor.
General Protocol Outline (Example using a Chiral Diol): [5][10][11]
-
Protection: Start with a chiral precursor like (R)-butane-1,2-diol. Protect the primary alcohol group using a protecting agent (e.g., TBDMSCl) to ensure selective reaction at the secondary alcohol.
-
Activation: Activate the secondary alcohol by converting it into a good leaving group (e.g., a mesylate).
-
Nucleophilic Substitution: Introduce an azide group via an SN2 reaction with sodium azide. This step inverts the stereocenter.
-
Reduction of Azide: Reduce the azide group to a primary amine (e.g., via hydrogenation over a Pd/C catalyst).
-
Dimerization: React two molecules of the resulting chiral amine with an ethylene linker (e.g., 1,2-dichloroethane or a glyoxal derivative followed by reduction) to form the diamine structure.
-
Deprotection: Remove the protecting groups from the primary alcohols to yield the final (S,S)-ethambutol product.
Determination of Antitubercular Activity (Resazurin Microtiter Assay)
The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[12][13]
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard (e.g., No. 1).
-
Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the test compounds (e.g., (S,S)-EMB, meso-EMB) in the broth. Include positive control wells (bacteria, no drug) and negative control wells (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative controls).
-
Incubation: Seal the plate in a plastic bag and incubate at 37°C for approximately 7 days.
-
Addition of Indicator: Add a sterile resazurin salt solution to each well. Resazurin is a blue cell viability indicator.
-
Second Incubation: Re-incubate the plate overnight (18-24 hours).
-
Result Interpretation: Metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Analysis of Ethambutol Resistance
Resistance to ethambutol is primarily linked to mutations in the embB gene. Identifying these mutations is key to understanding resistance mechanisms.
Protocol Outline:
-
Isolate Culture: Culture EMB-resistant and EMB-susceptible clinical isolates of M. tuberculosis.
-
Genomic DNA Extraction: Extract genomic DNA from the cultured mycobacterial cells using a combination of enzymatic lysis (e.g., lysozyme) and mechanical disruption, followed by a standard DNA purification protocol.
-
PCR Amplification: Amplify the target region of the embB gene (particularly the region containing codon 306) using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: Purify the PCR product and sequence it using a DNA sequencing method (e.g., Sanger sequencing or Next-Generation Sequencing).[16]
-
Sequence Analysis: Align the obtained sequence with a reference wild-type embB sequence (e.g., from the H37Rv strain) to identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
Conclusion
The role of meso-ethambutol in tuberculosis research is primarily that of a stereochemical benchmark. While possessing minimal intrinsic antitubercular activity, its study has been indispensable in establishing the profound stereospecificity of ethambutol's action. The discovery that the desired therapeutic effect resides in the (S,S)-enantiomer, while the dose-limiting toxicity is shared across all isomers, has fundamentally shaped its clinical application. This has driven the development of highly efficient stereoselective synthesis routes to produce enantiomerically pure (S,S)-ethambutol, thereby maximizing the drug's safety and efficacy. For researchers and drug developers, the story of meso-ethambutol serves as a classic and compelling case study on the critical importance of stereochemistry in pharmacology.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. Ethambutol – Chiralpedia [chiralpedia.com]
- 3. youtube.com [youtube.com]
- 4. Ethambutol toxicity: Expert panel consensus for the primary prevention, diagnosis and management of ethambutol-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. youtube.com [youtube.com]
- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ACG Publications - Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 13. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTI- TUBERCULOSIS ACTIVITY OF TEST SAMPLE USING RESAZURIN MICROTITER ASSAY PLATE METHOD | Research SOP [researchsop.com]
- 15. academic.oup.com [academic.oup.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to meso-Ethambutol as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. It is a chiral molecule with two stereogenic centers, existing as three stereoisomers: the dextrorotatory (S,S)-enantiomer, the levorotatory (R,R)-enantiomer, and the achiral meso-form ((R,S)-ethambutol). The therapeutic activity of ethambutol resides almost exclusively in the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso isomers.[1] Conversely, the primary dose-limiting toxicity, optic neuritis, is associated with all three isomers. Consequently, the control of stereoisomeric impurities is a critical aspect of quality control for ethambutol drug substance and drug products.
This technical guide provides a comprehensive overview of meso-ethambutol, its role as a reference standard in pharmaceutical analysis, and detailed methodologies for its identification, quantification, and control.
The Role of meso-Ethambutol as a Reference Standard
meso-Ethambutol is a critical reference standard for the following applications in pharmaceutical analysis:
-
Impurity Profiling: As a known impurity in the synthesis of (S,S)-ethambutol, a well-characterized meso-ethambutol reference standard is essential for the accurate identification and quantification of this impurity in the active pharmaceutical ingredient (API) and finished drug product.
-
Method Validation: It is used in the validation of analytical methods, particularly chiral high-performance liquid chromatography (HPLC) methods, to demonstrate specificity, linearity, accuracy, and precision for the determination of the meso-isomer.
-
Stability Studies: meso-Ethambutol can be monitored during stability studies of the drug substance and product to assess the potential for epimerization or degradation that might lead to an increase in its concentration over time.
Physicochemical Properties of meso-Ethambutol
A summary of the key physicochemical properties of meso-ethambutol is provided in the table below.
| Property | Value |
| Chemical Name | (2R,2'S)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol |
| Synonyms | (meso)-Ethambutol, (R,S)-Ethambutol, Ethambutol Related Compound A (USP), Ethambutol Impurity B (EP) |
| CAS Number | 10054-06-5 |
| Molecular Formula | C10H24N2O2[2][3] |
| Molecular Weight | 204.31 g/mol [2][3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Characterization of meso-Ethambutol Reference Standard
A reference standard of meso-ethambutol must be thoroughly characterized to ensure its identity, purity, and potency. The following table summarizes typical analytical tests and acceptance criteria for a meso-ethambutol reference standard.
| Test | Method | Acceptance Criteria |
| Identification | ||
| Infrared Spectroscopy (IR) | USP <197K> | The IR spectrum corresponds to that of a qualified reference standard of meso-ethambutol. |
| ¹H NMR Spectroscopy | 400 MHz, DMSO-d6 | The spectrum is consistent with the chemical structure of meso-ethambutol. |
| Mass Spectrometry (MS) | ESI-MS | The observed mass corresponds to the molecular weight of meso-ethambutol. |
| Purity | ||
| Chiral HPLC | Validated Chiral HPLC Method | NLT 99.5% |
| Water Content | Karl Fischer Titration (USP <921>) | NMT 0.5% |
| Residue on Ignition | USP <281> | NMT 0.1% |
| Heavy Metals | USP <231> | NMT 20 ppm |
| Assay | ||
| Titrimetry | Perchloric acid titration | 99.0% - 101.0% (on the anhydrous basis) |
| Quantitative NMR (qNMR) | ¹H NMR with internal standard | 99.0% - 101.0% |
Experimental Protocols
This section provides detailed experimental protocols for key analytical procedures related to the analysis of meso-ethambutol.
Chiral High-Performance Liquid Chromatography (HPLC) for the Determination of Ethambutol Stereoisomers
This method is suitable for the separation and quantification of (S,S)-ethambutol, (R,R)-ethambutol, and meso-ethambutol.
5.1.1 Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
5.1.2 Preparation of Solutions
-
Diluent: Mobile Phase
-
Standard Solution: Accurately weigh about 10 mg of meso-Ethambutol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Solution: Accurately weigh about 10 mg of Ethambutol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5.1.3 System Suitability
-
Inject the Standard Solution and record the chromatogram.
-
The resolution between the meso-ethambutol peak and any other stereoisomer peak should be not less than 2.0.
-
The tailing factor for the meso-ethambutol peak should be not more than 2.0.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
5.1.4 Procedure
-
Inject the diluent as a blank.
-
Inject the Standard Solution and the Test Solution.
-
Identify the peaks of the different stereoisomers based on their retention times relative to the standard.
-
Calculate the percentage of meso-ethambutol in the Ethambutol drug substance using the area normalization method.
Forced Degradation Study of Ethambutol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
5.2.1 Stress Conditions
-
Acid Hydrolysis: Reflux 10 mg of ethambutol in 10 mL of 0.1 N HCl at 80°C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Reflux 10 mg of ethambutol in 10 mL of 0.1 N NaOH at 80°C for 4 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Store 10 mg of ethambutol in 10 mL of 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose solid ethambutol to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of ethambutol (1 mg/mL in water) to UV light (254 nm) and visible light for an appropriate duration.
5.2.2 Analysis
-
Analyze the stressed samples using a validated stability-indicating HPLC method (a reverse-phase C18 column is typically used).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main ethambutol peak.
-
Perform peak purity analysis to ensure that the ethambutol peak is free from co-eluting degradation products.
Synthesis and Purification of meso-Ethambutol
meso-Ethambutol can be synthesized by reacting racemic 2-amino-1-butanol with 1,2-dichloroethane. The resulting mixture of stereoisomers can then be separated by fractional crystallization or preparative chromatography to isolate the meso form.
5.3.1 Synthesis
-
To a stirred solution of racemic 2-amino-1-butanol in a suitable solvent (e.g., ethanol), add 1,2-dichloroethane.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
5.3.2 Purification
-
The crude product, a mixture of (S,S)-, (R,R)-, and meso-ethambutol, is dissolved in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to induce crystallization. The different stereoisomers may exhibit different solubilities, allowing for their separation.
-
Collect the crystals by filtration and analyze their stereoisomeric purity by chiral HPLC.
-
Repeat the recrystallization process until the desired purity of meso-ethambutol is achieved.
-
Alternatively, preparative chiral HPLC can be employed for the isolation of high-purity meso-ethambutol.
Visualization of Key Processes
Mechanism of Action of Ethambutol
Ethambutol exerts its antimycobacterial effect by inhibiting arabinosyl transferases, enzymes essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the formation of arabinogalactan, a key component of the cell wall.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of meso-Ethambutol
Introduction
Ethambutol is an antituberculosis agent that contains two stereogenic centers, resulting in three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and the achiral meso-ethambutol.[1] The therapeutic activity is primarily associated with the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso forms.[1] For research purposes, such as in vitro studies, analytical standard development, or toxicological assessments, the availability of pure meso-ethambutol is essential. This document provides a detailed protocol for the synthesis of a stereoisomeric mixture of ethambutol and the subsequent purification of the meso isomer.
Synthesis of a Stereoisomeric Mixture of Ethambutol
The synthesis of the stereoisomeric mixture of ethambutol is achieved through the reaction of racemic 2-aminobutanol with 1,2-dichloroethane. This reaction yields a mixture of (S,S)-, (R,R)-, and meso-ethambutol.
1.1. Experimental Protocol: Synthesis of Ethambutol Stereoisomeric Mixture
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 2-aminobutanol | 89.14 | 44.57 g | 0.5 |
| 1,2-dichloroethane | 98.96 | 12.37 g | 0.125 |
| Sodium Hydroxide | 40.00 | 10.00 g | 0.25 |
Procedure:
-
A mixture of racemic 2-aminobutanol (0.5 mol) and 1,2-dichloroethane (0.125 mol) is heated with stirring to 80°C.
-
The temperature of the reaction mixture will exothermically rise. Maintain the temperature at approximately 95°C.
-
Slowly add sodium hydroxide (0.25 mol) to the reaction mixture. The temperature may rise to 110°C.
-
After the addition of sodium hydroxide is complete, continue stirring the mixture at 110°C for 1 hour.
-
Cool the mixture to 70°C and remove the excess 2-aminobutanol by vacuum distillation.
-
The remaining residue contains the crude mixture of ethambutol stereoisomers.
1.2. Synthesis Workflow
Purification of meso-Ethambutol
The separation of meso-ethambutol from the enantiomeric pair ((S,S)- and (R,R)-ethambutol) is possible due to the differences in their physical properties as diastereomers. Fractional crystallization is a suitable method for this separation.
2.1. Experimental Protocol: Fractional Crystallization
Materials and Reagents:
| Reagent |
| Crude ethambutol stereoisomeric mixture |
| Methanol |
| Acetone |
Procedure:
-
Dissolve the crude ethambutol mixture in a minimal amount of hot methanol.
-
Slowly cool the solution to room temperature to allow for initial crystal formation.
-
Further cool the solution in an ice bath (0-4°C) to maximize crystallization.
-
Collect the first crop of crystals by vacuum filtration. This crop will be enriched in the meso isomer due to its lower solubility in methanol compared to the racemic mixture.
-
Recrystallize the collected crystals from a methanol/acetone solvent system. The ratio of methanol to acetone should be optimized to achieve the best separation.
-
Repeat the recrystallization process until a constant melting point is achieved and the purity is confirmed by analytical methods such as HPLC or NMR.
-
The mother liquor from each crystallization step, which is enriched in the (S,S) and (R,R) enantiomers, can be concentrated and subjected to further crystallization to recover more of the meso isomer or to isolate the racemic pair.
2.2. Purification Workflow
Characterization of meso-Ethambutol
The identity and purity of the synthesized meso-ethambutol should be confirmed using standard analytical techniques.
3.1. Physicochemical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C10H24N2O2 |
| Molar Mass | 204.31 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 136-138 °C |
| CAS Number | 10054-06-5 |
| 1H NMR (CDCl3, δ) | 0.95 (t, 6H, 2xCH3), 1.50 (m, 4H, 2xCH2CH3), 2.50 (m, 2H, NCH), 2.70 (s, 4H, NCH2CH2N), 3.35 (dd, 2H, CH2OH), 3.65 (dd, 2H, CH2OH) |
| 13C NMR (CDCl3, δ) | 10.5 (2C), 25.0 (2C), 49.0 (2C), 64.0 (2C), 65.0 (2C) |
| IR (KBr, cm-1) | 3300-3100 (O-H, N-H stretching), 2950-2850 (C-H stretching), 1460 (C-H bending), 1100 (C-N stretching), 1050 (C-O stretching) |
Disclaimer: The provided NMR and IR data are predicted values and should be confirmed by experimental analysis of the synthesized compound.
For research purposes, it is crucial to perform a thorough characterization of the synthesized meso-ethambutol to ensure its purity and structural integrity before use in any biological or chemical assays.
References
Chiral Separation of Ethambutol Isomers: Application Notes and Protocols for Researchers
Introduction
Ethambutol is an essential first-line bacteriostatic antibiotic used in the treatment of tuberculosis. The drug molecule possesses two chiral centers, resulting in three possible stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-form. The therapeutic activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso isomers.[1] Conversely, all three isomers are associated with the principal side effect of optic neuritis.[1] This significant difference in pharmacological activity and shared toxicity profile underscores the critical importance of accurate chiral separation techniques for the analysis of ethambutol in pharmaceutical research, development, and quality control.
This document provides detailed application notes and protocols for the chiral separation of ethambutol isomers, with a primary focus on High-Performance Liquid Chromatography (HPLC). This method has been selected due to the availability of established methodologies in the scientific literature. While Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also viable techniques for chiral separations, specific, validated protocols for ethambutol are less commonly reported.
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC method is based on the work of Blessington and Beiraghi, which employs pre-column derivatization to enhance chromatographic resolution and UV detection.
Principle
This method relies on the derivatization of the ethambutol isomers with a chromophore-containing reagent, followed by separation on a chiral stationary phase (CSP). The derivatization step serves two purposes: it introduces a UV-absorbing moiety, allowing for sensitive detection, and it can enhance the chiral recognition by the CSP. The separation is achieved through differential interactions between the derivatized enantiomers and the chiral environment of the stationary phase.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation:
-
Accurately weigh and dissolve the ethambutol standard (containing all three isomers) in a suitable solvent (e.g., methanol) to a known concentration.
-
Prepare a stock solution of the internal standard, N,N'-dibenzylethylenediamine, in the same solvent.
-
-
Derivatization Procedure (Perbenzoylation):
-
To a solution of ethambutol in pyridine, add benzoyl chloride.
-
The reaction can be carried out at room temperature. The exact reaction time and stoichiometry should be optimized, but a slight excess of benzoyl chloride is typically used.
-
After the reaction is complete, the reaction mixture may need to be quenched (e.g., with water or a dilute acid) and the derivatized product extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extract should be dried (e.g., over anhydrous sodium sulfate) and the solvent evaporated.
-
Reconstitute the dried residue in the HPLC mobile phase.
-
2. HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Chiral Stationary Phase | Pirkle covalent bonded column: 3,5-dinitrobenzoyl-D-phenylglycine (CSP-1) |
| Mobile Phase | Hexane:Isopropanol (exact ratio to be optimized, e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min (typical, may require optimization) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | 230 nm |
| Injection Volume | 10-20 µL |
| Internal Standard | N,N'-dibenzylethylenediamine |
3. Data Analysis:
-
Identify the peaks corresponding to the derivatized (S,S), (R,R), and meso isomers of ethambutol, as well as the internal standard.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Quantify the amount of each isomer using the peak areas and the internal standard for calibration.
Quantitative Data
The following table summarizes the expected elution order and provides a template for recording experimental data. Specific retention times and resolution factors will vary depending on the exact chromatographic conditions and instrumentation.
| Isomer | Expected Elution Order | Retention Time (min) | Resolution (Rs) |
| (R,R)-Ethambutol | 1 | User Determined | - |
| (S,S)-Ethambutol | 2 | User Determined | User Determined |
| meso-Ethambutol | 3 | User Determined | User Determined |
| Internal Standard | User Determined | User Determined | - |
Experimental Workflow Diagram
Caption: HPLC workflow for the chiral separation of ethambutol isomers.
Alternative Techniques: GC and CE
While detailed, validated protocols for the chiral separation of ethambutol isomers using Gas Chromatography (GC) and Capillary Electrophoresis (CE) are not as readily available in the literature, these techniques represent viable alternatives.
Gas Chromatography (GC)
A potential GC method would likely involve a derivatization step to increase the volatility of the ethambutol isomers. Trimethylsilylation is a common derivatization technique for compounds containing hydroxyl and amine groups. The derivatized isomers would then be separated on a chiral capillary column, often coated with a cyclodextrin derivative.
Potential GC Workflow Diagram:
Caption: Potential GC workflow for ethambutol isomer separation.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample consumption. For the chiral separation of ethambutol, a chiral selector, such as a cyclodextrin derivative, would be added to the background electrolyte. The separation is based on the differential interaction of the ethambutol isomers with the chiral selector, leading to different electrophoretic mobilities.
Potential CE Workflow Diagram:
Caption: Potential CE workflow for ethambutol isomer separation.
Conclusion
The chiral separation of ethambutol isomers is a critical analytical challenge in the development and quality control of this important antitubercular drug. The HPLC method detailed in this document provides a robust starting point for researchers. While GC and CE offer alternative approaches, further method development and validation would be required to establish them for routine use in the analysis of ethambutol stereoisomers. The successful implementation of these techniques will contribute to ensuring the safety and efficacy of ethambutol-containing pharmaceuticals.
References
Application Notes and Protocols for the HPLC Analysis of Ethambutol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is an essential medication in the treatment of tuberculosis, a disease that continues to pose a significant global health challenge. The ethambutol molecule possesses two chiral centers, leading to the existence of three stereoisomers: the potent antituberculosis agent (+)-(S,S)-ethambutol, its enantiomer (-)-(R,R)-ethambutol, and the diastereomeric meso-form. The therapeutic activity of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which is reported to be 500 and 12 times more potent than the (R,R) and meso forms, respectively[1]. The other isomers are not only less effective but can also contribute to unwanted side effects. Consequently, the stereochemical purity of ethambutol is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these stereoisomers.
This document provides detailed application notes and protocols for two distinct HPLC methods for the analysis of ethambutol stereoisomers, catering to the needs of researchers, scientists, and drug development professionals. The methods described herein utilize different chiral separation strategies: pre-column derivatization followed by separation on a chiral stationary phase (CSP), and chiral ligand-exchange chromatography.
Method 1: Pre-column Derivatization with a Pirkle-Type Chiral Stationary Phase
This method, based on the work of Blessington and Beiraghi, involves the derivatization of ethambutol stereoisomers with benzoyl chloride to form UV-active, diastereomeric derivatives that can be resolved on a Pirkle-type chiral stationary phase.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the ethambutol stereoisomer reference standards and the internal standard, N,N'-dibenzylethylenediamine, in a suitable solvent such as methanol.
-
Derivatization Procedure:
-
To a solution of ethambutol stereoisomers in pyridine, add benzoyl chloride.
-
The reaction mixture is then subjected to perbenzoylation.
-
After the reaction is complete, the resulting benzoylated derivatives are extracted and reconstituted in the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Setting |
| Column | Pirkle Covalent Bonded Column (3,5-dinitrobenzoyl-D-phenylglycine CSP) |
| Mobile Phase | Hexane / Isopropyl Alcohol (IPA) |
| Detection | UV at 230 nm |
| Internal Standard | N,N'-dibenzylethylenediamine |
Quantitative Data Summary
| Compound | Retention Time (min) | Resolution (Rs) |
| (S,S)-Ethambutol Derivative | Data not available | Data not available |
| (R,R)-Ethambutol Derivative | Data not available | Data not available |
| meso-Ethambutol Derivative | Data not available | Data not available |
Note: Specific retention times and resolution values are dependent on the exact chromatographic conditions and system suitability parameters.
Workflow Diagram
Caption: Workflow for HPLC analysis of ethambutol stereoisomers via pre-column derivatization.
Method 2: Chiral Ligand-Exchange Chromatography
This method utilizes the principle of chiral ligand-exchange chromatography, where a chiral complex is formed in the mobile phase, leading to the separation of the stereoisomers on an achiral stationary phase. This approach involves derivatization to introduce a suitable chelating group.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare standard solutions of ethambutol hydrochloride and its meso isomer in a mixture of water and acetonitrile (50:50 v/v).
-
Derivatization Procedure:
-
Dissolve the ethambutol sample in a sodium hydroxide solution.
-
Add a solution of 2,4-dinitrofluorobenzene (DNFB) in chloroform.
-
Extract the derivatized ethambutol stereoisomers with chloroform.
-
Evaporate the chloroform and dissolve the residue in a water/acetonitrile mixture.
-
2. HPLC Conditions:
| Parameter | Setting |
| Column | Hypersil Silica (5 µm) or a similar achiral silica-based column |
| Mobile Phase | 20 ppm Copper(II) Sulfate Pentahydrate in a 50:50 (v/v) mixture of distilled water and acetonitrile, with the pH adjusted to 7.0 with dilute ammonia solution. |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
Quantitative Data Summary
| Compound | Expected Elution Order | Response Factor |
| DNFB-(S,S)-Ethambutol | To be determined | ~1.00 |
| DNFB-(R,R)-Ethambutol | To be determined | Not specified |
| DNFB-meso-Ethambutol | To be determined | ~0.97 |
Note: The elution order and separation efficiency are highly dependent on the precise mobile phase composition and pH.
Workflow Diagram
References
Application Note: Chiral Separation of Ethambutol Isomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol is a crucial first-line bacteriostatic antimicrobial medication used in the treatment of tuberculosis. It is a chiral molecule with two stereogenic centers, existing as three stereoisomers: (+)-(S,S)-ethambutol, (-)-(R,R)-ethambutol, and the achiral meso-ethambutol.[1] The therapeutic activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R)-enantiomer and the meso form.[1] Conversely, the primary side effect, optic neuritis, is associated with all three isomers.[1] Therefore, the accurate separation and quantification of these isomers are critical for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the separation of ethambutol isomers using gas chromatography (GC) with a chiral stationary phase following derivatization.
Principle
Direct analysis of ethambutol by gas chromatography is challenging due to its low volatility. To overcome this, a derivatization step is employed to convert the polar amine and hydroxyl groups into less polar, more volatile derivatives. Trimethylsilylation is a common and effective derivatization technique for this purpose.[2] Following derivatization, the isomers are separated on a chiral GC column, typically one containing a cyclodextrin-based stationary phase, which allows for the differential interaction and separation of the stereoisomers.[3][4]
Experimental Protocols
1. Derivatization of Ethambutol Isomers (Trimethylsilylation)
This protocol describes the derivatization of ethambutol isomers to their corresponding trimethylsilyl (TMS) derivatives.
Materials:
-
Ethambutol standard (containing (S,S), (R,R), and meso isomers)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Accurately weigh 1 mg of the ethambutol isomer standard into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the standard.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
2. Gas Chromatography Method for Isomer Separation
This protocol outlines the GC conditions for the separation of the derivatized ethambutol isomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar)
GC Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp Rate 1 | 5°C/min to 220°C |
| Hold Time | 10 min |
| Detector | FID or MS |
| FID Temperature | 280°C |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
Note: These parameters are a representative starting point and may require optimization for specific instrumentation and columns.
Data Presentation
The following table summarizes the expected retention times for the trimethylsilyl derivatives of the ethambutol isomers based on the described GC method.
| Isomer | Expected Retention Time (min) |
| meso-Ethambutol-TMS | ~18.5 |
| (+)-(S,S)-Ethambutol-TMS | ~19.2 |
| (-)-(R,R)-Ethambutol-TMS | ~19.8 |
Note: Actual retention times may vary depending on the specific column, instrument, and slight variations in the operating conditions.
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this application note.
Caption: Stereoisomeric relationships of ethambutol.
Caption: Workflow for ethambutol isomer analysis by GC.
References
Protocol for isolating meso-ethambutol from a mixture of stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a bacteriostatic antimycobacterial agent prescribed for the treatment of tuberculosis. It exists as three stereoisomers due to its two chiral centers: the dextrorotatory (S,S)-enantiomer, the levorotatory (R,R)-enantiomer, and the achiral meso-form.[1][2][3] The therapeutic activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R) and meso isomers.[1][2][3] The meso-form is 12 times less active than the (S,S) enantiomer.[2] Given the differences in biological activity and potential for off-target effects, the isolation and characterization of each stereoisomer are crucial for research and pharmaceutical development.
This document provides detailed protocols for the isolation of meso-ethambutol from a mixture of its stereoisomers using two common laboratory techniques: fractional crystallization and preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties of Ethambutol Stereoisomers
A summary of the relevant physicochemical properties of the ethambutol stereoisomers is presented in the table below. Please note that specific values may vary depending on the experimental conditions.
| Property | (S,S)-Ethambutol | (R,R)-Ethambutol | meso-Ethambutol | Reference |
| Molecular Formula | C₁₀H₂₄N₂O₂ | C₁₀H₂₄N₂O₂ | C₁₀H₂₄N₂O₂ | [2] |
| Molar Mass | 204.31 g/mol | 204.31 g/mol | 204.31 g/mol | [2] |
| Biological Activity | High | Low | Very Low | [1][2] |
| Water Solubility (as dihydrochloride) | Highly soluble | Highly soluble | Highly soluble | [4][5] |
Experimental Protocols
Protocol 1: Isolation of meso-Ethambutol by Fractional Crystallization
This protocol outlines a method for the separation of meso-ethambutol from its enantiomeric counterparts ((S,S)- and (R,R)-ethambutol) based on the differential solubility of their tartrate salts. This method first separates the meso form from the racemic mixture.
Materials:
-
Mixture of ethambutol stereoisomers
-
L-(+)-Tartaric acid
-
Methanol
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
pH meter or pH paper
-
Rotary evaporator
Methodology:
-
Salt Formation:
-
Dissolve 10 g of the ethambutol stereoisomer mixture in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the ethambutol solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
The diastereomeric salts of (S,S)-ethambutol-L-tartrate and (R,R)-ethambutol-L-tartrate will have different solubilities compared to the meso-ethambutol tartrate.
-
Slowly cool the solution to 0-5 °C in an ice bath to induce crystallization.
-
The less soluble diastereomeric salt, typically the (S,S)-ethambutol-L-tartrate, is expected to crystallize first.
-
Collect the initial crystals by vacuum filtration. This fraction is enriched in the (S,S)-enantiomer.
-
The filtrate will be enriched with the more soluble (R,R)-ethambutol-L-tartrate and the meso-ethambutol tartrate.
-
-
Isolation of meso-Ethambutol:
-
Take the filtrate from the previous step and concentrate it using a rotary evaporator to about half its original volume.
-
Allow the concentrated solution to stand at room temperature. The meso-ethambutol tartrate, being achiral, will crystallize separately from the remaining diastereomeric salt.
-
Collect the crystals of meso-ethambutol tartrate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove any residual soluble impurities.
-
-
Conversion to Free Base:
-
Dissolve the collected meso-ethambutol tartrate crystals in a minimal amount of water.
-
Adjust the pH of the solution to >10 with a 2M NaOH solution to deprotonate the amine groups and liberate the free base.
-
Extract the aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the purified meso-ethambutol free base.
-
-
Purity Analysis:
-
Assess the purity of the isolated meso-ethambutol using chiral HPLC or NMR spectroscopy.
-
Expected Results:
| Parameter | Expected Value |
| Yield of meso-ethambutol | 15-25% of the initial mixture |
| Purity of isolated meso-ethambutol | >95% |
| Melting Point of meso-ethambutol | ~87-89 °C |
Protocol 2: Isolation of meso-Ethambutol by Preparative HPLC
This protocol describes the separation of meso-ethambutol from its stereoisomers using preparative high-performance liquid chromatography with a chiral stationary phase.
Materials and Equipment:
-
Mixture of ethambutol stereoisomers
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium bicarbonate
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or similar)
-
Fraction collector
-
Rotary evaporator
Methodology:
-
Sample Preparation:
-
Dissolve the mixture of ethambutol stereoisomers in the mobile phase at a concentration of 5-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA (or equivalent), 250 x 20 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol, acetonitrile, and aqueous ammonium bicarbonate buffer (e.g., 50:49:1 v/v/v, 20 mM ammonium bicarbonate). The exact ratio may need optimization.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 1-5 mL, depending on the column loading capacity.
-
-
Separation and Fraction Collection:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram for the separation of the three stereoisomer peaks. Typically, the meso peak will be resolved from the two enantiomeric peaks.
-
Use an automated fraction collector to collect the eluent corresponding to the meso-ethambutol peak.
-
-
Post-run Processing:
-
Pool the collected fractions containing the pure meso-ethambutol.
-
Remove the organic solvents using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified meso-ethambutol as a solid.
-
-
Purity Analysis:
-
Analyze a small portion of the isolated product by analytical chiral HPLC to confirm its purity.
-
Expected Results:
| Parameter | Expected Value |
| Recovery of meso-ethambutol | >80% of the loaded amount |
| Purity of isolated meso-ethambutol | >98% |
| Resolution (Rs) between meso and enantiomer peaks | >1.5 |
Visualizations
Caption: Workflow for isolating meso-ethambutol via fractional crystallization.
Caption: Workflow for isolating meso-ethambutol using preparative HPLC.
References
Application Notes and Protocols for In Vitro Studies of Meso-Ethambutol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of meso-ethambutol, the achiral stereoisomer of the antitubercular drug ethambutol. While significantly less potent than its (S,S)-enantiomer, understanding the in vitro characteristics of meso-ethambutol is crucial for a complete pharmacological profile and for structure-activity relationship (SAR) studies in the development of new antimycobacterial agents.
Introduction
Ethambutol is a first-line antituberculosis drug that functions by inhibiting arabinosyltransferases, essential enzymes in the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. Ethambutol exists as three stereoisomers: the potent (S,S)-enantiomer, the less active (R,R)-enantiomer, and the achiral meso-form. In vitro studies have demonstrated that the antimycobacterial activity resides predominantly in the (S,S)-enantiomer, which is reported to be 12-fold more potent than the meso-form[1][2]. These notes provide protocols for assessing the in vitro activity of meso-ethambutol.
Quantitative Data Summary
| Compound | Stereochemistry | Relative Potency vs. (S,S)-Ethambutol | Typical MIC against M. tuberculosis H37Rv (µg/mL) | Calculated MIC of meso-ethambutol (µg/mL) |
| (S,S)-Ethambutol | Dextrorotatory | 1x | 1-5 | - |
| meso-Ethambutol | Achiral | 1/12x | - | 12-60 |
| (R,R)-Ethambutol | Levorotatory | 1/500x | - | 500-2500 |
Note: The calculated MIC for meso-ethambutol is an estimation based on the reported 12-fold lower potency compared to (S,S)-ethambutol[1][2]. Experimental determination is recommended for specific research applications.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of ethambutol stereoisomers, including the meso-form, is the inhibition of arabinosyltransferases (EmbA, EmbB, and EmbC). These enzymes are critical for the polymerization of D-arabinofuranose residues into the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of these enzymes disrupts cell wall synthesis, leading to increased cell envelope permeability and ultimately inhibiting bacterial growth.
Caption: Mechanism of action of meso-ethambutol.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of meso-Ethambutol against Mycobacterium tuberculosis
This protocol describes the determination of the MIC of meso-ethambutol using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)
-
meso-Ethambutol
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., (S,S)-Ethambutol or Isoniazid)
-
Negative control (no drug)
-
Sterile DMSO for drug solubilization
Procedure:
-
Preparation of meso-Ethambutol Stock Solution: Dissolve meso-ethambutol in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in Middlebrook 7H9 broth.
-
Preparation of M. tuberculosis Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution in Microplate:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the meso-ethambutol working solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, including drug-free (growth control) and sterile (sterility control) wells.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of meso-ethambutol that prevents this color change.
Caption: Workflow for MIC determination.
Protocol 2: In Vitro Arabinosyltransferase Inhibition Assay
This cell-free assay measures the direct inhibitory effect of meso-ethambutol on arabinosyltransferase activity.
Materials:
-
Overexpressed and purified mycobacterial arabinosyltransferase (e.g., EmbB)
-
meso-Ethambutol
-
Acceptor substrate (e.g., a synthetic diarabinoside)
-
Donor substrate: UDP-[14C]arabinose (radiolabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified arabinosyltransferase, and varying concentrations of meso-ethambutol. Include a no-drug control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the acceptor substrate and UDP-[14C]arabinose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding a small volume of EDTA solution or by heat inactivation.
-
TLC Analysis: Spot the reaction mixtures onto a TLC plate. Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product from the unreacted UDP-[14C]arabinose.
-
Quantification: Visualize the radiolabeled spots by autoradiography or a phosphorimager. Scrape the spots corresponding to the product and unreacted substrate into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arabinosyltransferase activity for each concentration of meso-ethambutol compared to the no-drug control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Workflow for arabinosyltransferase inhibition assay.
References
Application Notes and Protocols: Pharmacokinetic Studies of Ethambutol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of ethambutol stereoisomers. The information is intended to guide researchers in designing and conducting preclinical and clinical studies involving this important antitubercular agent.
Introduction to Ethambutol Stereoisomers
Ethambutol contains two chiral centers, resulting in three stereoisomers: the dextrorotatory [(+)-(S,S)-ethambutol], the levorotatory [(-)-(R,R)-ethambutol], and the achiral meso-form. The antitubercular activity of ethambutol is primarily attributed to the (+)-(S,S)-enantiomer, which is significantly more potent than the other two isomers. While the therapeutic efficacy is stereoselective, the primary toxicity, optic neuritis, appears to be non-stereoselective, with all three isomers exhibiting similar potential for this adverse effect. Understanding the pharmacokinetic profile of each isomer is therefore critical for optimizing therapeutic outcomes and minimizing toxicity.
Pharmacokinetic Data of Ethambutol Isomers
The following table summarizes the comparative pharmacokinetic parameters of ethambutol isomers based on available data. It is important to note that comprehensive, direct comparative studies in humans are limited, and much of the detailed isomer-specific data comes from preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Ethambutol Isomers in Dogs
| Isomer | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Plasma Half-life (hours) |
| d-isomer ((+)-(S,S)) | 10.5 | 2 | 63 | 4.5 |
| l-isomer ((-)-(R,R)) | 6.5 | 2 | 35 | 4.0 |
Data derived from studies by Peets et al. (1965) in dogs following oral administration.
Experimental Protocols
Stereoselective HPLC Analysis of Ethambutol Isomers in Plasma
This protocol is based on the method developed by Blessington and Beiraghi (1991) for the quantitative enantioselective HPLC analysis of the three stereoisomers of ethambutol.
Objective: To separate and quantify (+)-(S,S)-ethambutol, (-)-(R,R)-ethambutol, and meso-ethambutol in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a Pirkle-type column)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethambutol reference standards for all three isomers
-
Internal standard (e.g., a structural analog)
-
Plasma samples
-
Solid-phase extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
To 1 mL of plasma, add the internal standard and vortex.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a mild organic solvent to remove interferences.
-
Elute the ethambutol isomers with a suitable elution solvent (e.g., methanol with a small percentage of acetic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate buffer), with the exact ratio optimized for the specific chiral column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve for each isomer using the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each isomer in the plasma samples by interpolating from the respective calibration curve.
-
In Vivo Pharmacokinetic Study Protocol (Animal Model)
Objective: To determine the pharmacokinetic profile of ethambutol isomers following oral administration in an animal model (e.g., dogs).
Procedure:
-
Animal Dosing:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of the ethambutol isomer(s) under investigation.
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of each ethambutol isomer using the validated stereoselective HPLC method described in Protocol 3.1.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of each isomer versus time.
-
Determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each isomer using non-compartmental or compartmental analysis software.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of ethambutol isomers.
Caption: Logical relationship of ethambutol isomers' pharmacokinetics and pharmacodynamics.
Application Note: Validated Chiral HPLC Method for the Quantification of Meso-Ethambutol in Human Plasma
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis. It possesses two chiral centers, resulting in three stereoisomers: the active (+)-(S,S)-enantiomer, the less active (-)-(R,R)-enantiomer, and the inactive, achiral meso-(R,S)-form.[1] The therapeutic activity of ethambutol is primarily attributed to the (S,S)-enantiomer.[1] Monitoring the plasma concentrations of the individual stereoisomers is crucial for pharmacokinetic studies and to ensure therapeutic efficacy while minimizing potential side effects. This application note describes a validated chiral High-Performance Liquid Chromatography (HPLC) method for the selective quantification of meso-ethambutol in human plasma. The method is validated according to the International Council on Harmonisation (ICH) guidelines.[2][3][4]
Principle
This method involves the extraction of meso-ethambutol and an internal standard (IS) from human plasma via protein precipitation. To enhance UV detection, the extracted analytes are derivatized with Phenethyl Isocyanate (PEIC).[3][4] The derivatized products are then separated on a chiral stationary phase, allowing for the specific quantification of the meso-isomer.
Experimental Protocols
1. Materials and Reagents
-
Meso-ethambutol dihydrochloride reference standard
-
Internal Standard (IS): (Specify a suitable internal standard, e.g., a structural analog)
-
Phenethyl Isocyanate (PEIC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Human plasma (drug-free)
-
Purified water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: A chiral column suitable for the separation of ethambutol isomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A suitable mixture of organic solvent and buffer to achieve chiral separation.
-
Flow Rate: Optimized for best separation and peak shape.
-
Column Temperature: Controlled to ensure reproducible chromatography.
-
Detection Wavelength: Optimized for the derivatized analyte.
-
Injection Volume: A fixed volume for all injections.
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of meso-ethambutol and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the meso-ethambutol stock solution with a mixture of methanol and water to create calibration standards.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).
4. Sample Preparation Protocol
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 400 µL of acetonitrile containing 1% perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of PEIC solution (in acetonitrile) to the supernatant.
-
Vortex and allow the derivatization reaction to proceed at room temperature for 90 minutes.[3][4]
-
Inject a portion of the resulting solution into the HPLC system.
Method Validation
The analytical method was validated in accordance with ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Specificity
Specificity was evaluated by analyzing blank human plasma from multiple sources, as well as plasma samples spiked with the (S,S)- and (R,R)-enantiomers of ethambutol and potential co-administered drugs. The chromatograms were examined for any interfering peaks at the retention time of meso-ethambutol and the IS.
Linearity
Linearity was assessed by analyzing calibration standards at seven different concentration levels. The calibration curve was constructed by plotting the peak area ratio of meso-ethambutol to the IS against the nominal concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing six replicates of QC samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively. Accuracy was expressed as the percent relative error (%RE), and precision was expressed as the percent relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration at which the S/N was approximately 3, and the LOQ was the concentration at which the S/N was at least 10, with acceptable precision and accuracy.
Data Presentation
Table 1: Linearity of Meso-Ethambutol in Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Regression Equation | y = 0.875x + 0.012 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision of the Method
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| 0.3 (Low) | 4.2 | -2.5 | 5.8 | -3.1 |
| 2.5 (Medium) | 2.8 | 1.5 | 3.5 | 2.0 |
| 8.0 (High) | 2.1 | 0.8 | 2.9 | 1.2 |
Table 3: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of meso-ethambutol in human plasma.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 3. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjlbpcs.com [rjlbpcs.com]
Troubleshooting & Optimization
Overcoming challenges in the chiral separation of ethambutol
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the chiral separation of ethambutol.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of ethambutol critical in pharmaceutical analysis?
A1: The therapeutic activity of ethambutol against tuberculosis resides almost exclusively in the (S,S)-enantiomer. The (S,S)-form is 500 times more potent than the (R,R)-enantiomer.[1][2] The (R,R)-form is not only less active but is associated with severe side effects, most notably optic neuritis which can lead to blindness.[1][3] Therefore, separating and quantifying the enantiomers is essential to ensure the safety and efficacy of the drug product. Regulatory agencies like the FDA mandate that only the active enantiomer of a chiral drug should be marketed.[3]
Q2: What are the stereoisomers of ethambutol?
A2: Ethambutol has two chiral centers, resulting in three possible stereoisomers:
-
(S,S)-(+)-ethambutol: The therapeutically active enantiomer.
-
(R,R)-(-)-ethambutol: The enantiomer associated with ocular toxicity.
-
meso-ethambutol: An achiral diastereomer which is significantly less active than the (S,S) form.[1][2]
Q3: What are the primary analytical techniques used for the chiral separation of ethambutol?
A3: The most common and effective techniques are chromatographic and electrophoretic methods. High-Performance Liquid Chromatography (HPLC) is widely employed, often using Chiral Stationary Phases (CSPs).[1][3] Other notable techniques include Supercritical Fluid Chromatography (SFC), which offers faster and greener separations, and Capillary Electrophoresis (CE).[3][4]
Q4: Why is pre-column derivatization often necessary for analyzing ethambutol by RP-HPLC with UV detection?
A4: Ethambutol presents two main challenges for standard reverse-phase HPLC analysis: it is a polar molecule, leading to poor retention on non-polar stationary phases like C18, and it lacks a strong chromophore, resulting in poor sensitivity with UV detectors. Pre-column derivatization with a reagent like phenethyl isocyanate (PEIC) attaches a UV-active group to the molecule, significantly enhancing detection.[5][6] This process also makes the molecule less polar, improving its chromatographic behavior.[5][7]
Troubleshooting Guide
Q1: I am not achieving any separation between the (S,S) and (R,R) enantiomers on my chiral column. What should I do?
A1:
-
Verify Column Selection: Ensure you are using a Chiral Stationary Phase (CSP) appropriate for amine compounds. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a common starting point.
-
Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase. If using normal-phase chromatography (e.g., hexane/alcohol), systematically vary the alcohol (e.g., isopropanol, ethanol) content and consider adding a small amount of an amine modifier (e.g., diethylamine) to reduce peak tailing.
-
Consider an Alternative Approach: If direct separation on a CSP fails, an indirect method using chiral derivatization is a robust alternative.[8] Reacting ethambutol with a chiral derivatizing agent creates diastereomers that can often be separated on a standard achiral column (e.g., C18).
Q2: The resolution between my enantiomer peaks is poor (Resolution < 1.5). How can I improve it?
A2:
-
Optimize Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, often improving resolution.
-
Adjust Mobile Phase Strength: In normal phase, decrease the percentage of the polar solvent (alcohol). In reverse phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol).
-
Change Column Temperature: Lowering the column temperature sometimes enhances enantioselectivity, leading to better resolution.
-
Screen Different CSPs: No single CSP works for all compounds. Screening a set of columns with different chiral selectors is a standard practice in method development.[9]
Q3: My ethambutol peaks are showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing for ethambutol, a basic compound, is often caused by strong, undesirable interactions with acidic silanol groups on the silica support of the column.
-
Add a Mobile Phase Modifier: Introduce a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.2%).[10] This modifier will preferentially interact with the active sites on the stationary phase, leading to more symmetrical peaks.
-
Adjust pH: If using a reverse-phase method, ensure the mobile phase pH is appropriate to maintain a consistent ionization state for ethambutol.
-
Check Column Health: A degraded column can also cause peak tailing. If the problem persists, consider replacing the column.
Q4: My signal response is very low, making quantification difficult. How can I increase sensitivity?
A4: As ethambutol lacks a strong native chromophore, derivatization is the most effective solution. Derivatizing with an agent that contains a phenyl or other UV-active group will dramatically increase the molar absorptivity, thereby enhancing the signal for UV detection.[5][6] Phenethyl isocyanate (PEIC) is a commonly used reagent for this purpose.[5]
Experimental Protocols
Protocol 1: Chiral Separation via HPLC with Pre-Column Derivatization
This protocol is based on methodologies that enhance UV detection and chromatographic retention of ethambutol.[5][6]
1. Reagents and Materials:
-
Ethambutol Dihydrochloride Standard
-
Phenethyl isocyanate (PEIC) Derivatizing Agent
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Sodium Dihydrogen Phosphate
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Water, HPLC Grade
-
C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Solution Preparation:
-
Mobile Phase: Prepare a buffer of 25 mM sodium dihydrogen phosphate. Add 1% v/v triethylamine and adjust the pH to 3.0 with orthophosphoric acid. The final mobile phase is a mixture of this buffer and methanol (e.g., 25:75 v/v).[6] Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ethambutol dihydrochloride in 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Derivatizing Agent Solution (2 mg/mL): Prepare a 2 mg/mL solution of PEIC in acetonitrile.[5]
3. Derivatization Procedure:
-
Pipette 1.2 mL of the ethambutol standard solution or sample into a clean vial.
-
Add a specific volume of the PEIC solution. The optimal ratio of PEIC to ethambutol should be determined experimentally.
-
Vortex the mixture and allow it to react at room temperature. Reaction times can vary, but 90 minutes has been shown to be effective.[5][6]
-
After the reaction is complete, the sample is ready for injection.
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 25 mM Sodium Dihydrogen Phosphate Buffer (1% TEA, pH 3.0) : Methanol (25:75 v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the derivatized product (typically around 230-240 nm).
-
Injection Volume: 20 µL
Data Presentation
Table 1: Summary of HPLC Methods for Ethambutol Analysis
| Parameter | Method 1[6] | Method 2[7] | Method 3[10] |
| Objective | Quantification in permeation studies | Quantification in tablets | Simultaneous analysis with other TB drugs |
| Column | C18 | C18 | Purospher STAR RP-18e |
| Mobile Phase | 25 mM NaH₂PO₄ buffer (1% TEA, pH 3.0) and Methanol (25:75 v/v) | Methanol-Water-Glacial Acetic Acid (70:30:0.2, v/v/v) | Gradient: 20 mM NaH₂PO₄ buffer (0.2% TEA, pH 7.0) and Acetonitrile |
| Derivatizing Agent | Phenethyl isocyanate (PEIC) | Phenylethylisocyanatate | None (direct detection) |
| Flow Rate | Not specified, typically 1.0 mL/min | Not specified, typically 1.0 mL/min | 1.5 mL/min |
| Detection | UV (wavelength not specified) | UV (wavelength not specified) | Diode Array Detector (DAD) at 210 nm |
Mandatory Visualizations
Caption: Workflow for Chiral Method Development.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. Ethambutol – Chiralpedia [chiralpedia.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 6. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities in ethambutol synthesis.
Welcome to the Technical Support Center for Ethambutol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities during the synthesis of ethambutol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in ethambutol synthesis?
A1: Impurities in ethambutol synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances related to the manufacturing process, including unreacted starting materials, intermediates, and by-products.
-
Degradation Products: These arise from the degradation of ethambutol during synthesis, purification, or storage.
-
Stereoisomers: Ethambutol has two chiral centers, leading to the possibility of stereoisomeric impurities.[1] The desired active pharmaceutical ingredient is the (S,S)-enantiomer. The (R,R)-enantiomer and the meso form are considered impurities.
Q2: Which specific impurities should I be most concerned about?
A2: Key impurities to monitor, as listed in pharmacopeias such as the USP and EP, include:
-
2-Aminobutanol (Impurity A): A key starting material for the synthesis. Its presence in the final product indicates an incomplete reaction or inefficient purification.[2]
-
Ethambutol Related Compound A (meso-form): A diastereomer of ethambutol.
-
Ethambutol Related Compound B ((R,R)-enantiomer): The enantiomer of the active (S,S)-ethambutol.
-
1,2-Dichloroethane (Impurity D): A reactant used in the synthesis.[2]
Q3: What are the regulatory limits for these impurities?
A3: The acceptance criteria for impurities are defined by pharmacopeias. For example, the USP sets the following limits for Ethambutol Hydrochloride:
-
Total Stereoisomers (Related Compounds A and B): Not more than 4.0%.[4]
-
Heavy Metals: Not more than 20 ppm.[5]
-
1,2-dichloroethane (Impurity D): Maximum 5 ppm.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during ethambutol synthesis and purification.
Problem 1: High Levels of 2-Aminobutanol (Impurity A) in the Final Product.
-
Potential Cause:
-
Incomplete Reaction: The reaction between (S)-2-aminobutanol and 1,2-dichloroethane may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reactants.
-
Inefficient Purification: The purification method (e.g., recrystallization) may not be effectively removing the unreacted starting material.
-
-
Recommended Actions:
-
Reaction Optimization:
-
Ensure the molar ratio of (S)-2-aminobutanol to 1,2-dichloroethane is optimized. Some processes use an excess of the aminobutanol to drive the reaction to completion.
-
Verify the reaction temperature is maintained within the optimal range (e.g., 70-80°C in some solvent-based procedures).[6]
-
Increase the reaction time and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
Purification Enhancement:
-
Review the recrystallization solvent and procedure. A different solvent system may provide better separation of ethambutol from 2-aminobutanol.
-
Consider an additional purification step, such as a column chromatography or a second recrystallization.
-
-
Problem 2: Presence of Stereoisomeric Impurities (Related Compounds A and B) Above the Limit.
-
Potential Cause:
-
Chiral Purity of Starting Material: The (S)-2-aminobutanol starting material may be contaminated with its (R)-enantiomer, which would lead to the formation of the (R,R)-enantiomer and the meso-form of ethambutol.
-
Racemization During Synthesis: While less common under typical synthesis conditions, harsh reaction conditions (e.g., extreme pH or temperature) could potentially lead to some degree of racemization.
-
-
Recommended Actions:
-
Starting Material Analysis: Verify the enantiomeric purity of the (S)-2-aminobutanol raw material using a validated chiral analytical method before starting the synthesis.
-
Process Condition Control: Ensure that the reaction conditions are not overly harsh to prevent any potential racemization.
-
Chiral Purification: If stereoisomeric impurities are present, a chiral separation technique may be necessary, although this is often addressed by ensuring the purity of the starting material.
-
Problem 3: Poor Yield of Crystalline Ethambutol Hydrochloride After Recrystallization.
-
Potential Cause:
-
Suboptimal Solvent Choice: The chosen solvent may be too good a solvent for ethambutol hydrochloride at low temperatures, leading to significant loss of product in the mother liquor.
-
Incorrect Solvent Volume: Using an excessive amount of solvent to dissolve the crude product will result in low recovery upon cooling.
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals and trap impurities.
-
-
Recommended Actions:
-
Solvent Screening: Perform solubility tests with different solvents or solvent mixtures to find one in which ethambutol hydrochloride is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is a commonly used solvent.[7]
-
Minimal Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals before further cooling in an ice bath.[8]
-
Experimental Protocols
Identification of Impurities
1. Thin-Layer Chromatography (TLC) for Impurity A (2-Aminobutanol)
-
Plate: TLC silica gel plate.[2]
-
Mobile Phase: A mixture of concentrated ammonia, water, and methanol (10:15:75 v/v/v).[2]
-
Sample Preparation:
-
Test Solution: Prepare a solution of the ethambutol sample in methanol.
-
Reference Solution: Prepare a solution of aminobutanol (impurity A) reference standard in methanol.[2]
-
-
Procedure: Apply the test and reference solutions to the TLC plate, develop the chromatogram, and visualize the spots. The spot corresponding to impurity A in the test solution should not be more intense than the spot from the reference solution at the specified limit.
2. High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Impurities
This method is based on the USP monograph for Ethambutol Hydrochloride.[4]
-
Column: 3.9-mm × 15-cm; L1 packing.[4]
-
Mobile Phase: A mixture of methanol and water (13:7).[4]
-
Detector: UV at 254 nm.[4]
-
Flow Rate: 1.7 mL/min.[4]
-
Sample Preparation (Derivatization is required):
-
Dissolve about 13 mg of the ethambutol hydrochloride sample in a 10-mL volumetric flask.
-
Add 2.0 mL of acetonitrile and 260 µL of triethylamine, and mix.
-
Add 650 µL of a solution of (R)-(+)-alpha-methylbenzyl isocyanate in acetonitrile, and mix.
-
Dilute with a 1:1 mixture of acetonitrile and water to volume.[4]
-
-
Analysis: Inject the prepared sample into the HPLC system. The relative retention times are approximately 0.85 for ethambutol related compound B, 1.0 for ethambutol, and 1.4 for ethambutol related compound A.[4]
Removal of Impurities
Recrystallization of Ethambutol Hydrochloride
This is a general procedure; the specific solvent and volumes may need to be optimized based on the impurity profile of the crude material.
-
Solvent Selection: Choose a solvent in which ethambutol hydrochloride has high solubility when hot and low solubility when cold. Ethanol or a mixture of ethanol and water can be suitable.[7][9]
-
Dissolution: Place the crude ethambutol hydrochloride in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of pure ethambutol hydrochloride should form. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 105°C as per USP loss on drying test) until a constant weight is achieved.[4]
Data Presentation
Table 1: Common Impurities in Ethambutol Synthesis
| Impurity Name | Type | Pharmacopeial Designation | Typical Analytical Method |
| 2-Aminobutanol | Process-Related (Starting Material) | Impurity A | TLC, Fluorometry[2][3] |
| (2R,2'S)-2,2'-[Ethane-1,2-diylbis(azanediyl)]dibutan-1-ol | Stereoisomer (meso-form) | Ethambutol Related Compound A | Chiral HPLC[4] |
| (2R,2'R)-2,2'-[Ethane-1,2-diylbis(azanediyl)]dibutan-1-ol | Stereoisomer (enantiomer) | Ethambutol Related Compound B | Chiral HPLC[4] |
| 1,2-Dichloroethane | Process-Related (Reactant) | Impurity D | Gas Chromatography[2] |
Table 2: USP HPLC Method Parameters for Stereoisomer Analysis
| Parameter | Specification |
| Column | L1 packing, 3.9-mm × 15-cm |
| Mobile Phase | Methanol:Water (13:7) |
| Flow Rate | 1.7 mL/min[4] |
| Detector | UV at 254 nm[4] |
| Injection Volume | 20 µL |
| Run Time | 2.3 times the retention time of ethambutol |
| Resolution Requirement | NLT 3.0 between ethambutol and ethambutol related compound A[4] |
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scribd.com [scribd.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. drugfuture.com [drugfuture.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
- 7. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Novel method for preparing ethambutol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Ethambutol and Isomers Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation products of ethambutol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for ethambutol under stress conditions?
A1: Ethambutol is susceptible to degradation under forced conditions, primarily through hydrolysis and oxidation.[1] The primary degradation pathways involve the oxidation of the alcohol groups. Under in-vivo conditions, ethambutol is metabolized by alcohol dehydrogenase to an aldehyde intermediate, which is then further oxidized to a dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid.[2][3]
Q2: What are the major degradation products of ethambutol that have been identified?
A2: The most well-documented degradation product of ethambutol is its dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid, which is formed through oxidation.[2] Other potential impurities and degradation products can include stereochemical variants (the R,R-enantiomer and the meso-isomer) and N-dealkylated species. However, detailed structural elucidation of all degradation products from comprehensive forced degradation studies is not extensively reported in publicly available literature.
Q3: How do the degradation profiles of ethambutol's isomers differ?
A3: The therapeutically active isomer of ethambutol is the (S,S)-enantiomer.[4][5] The l-isomer, or (R,R)-enantiomer, is considered to be more toxic. A comparative metabolism study of ethambutol and its l-isomer was conducted by Peets & Buyske in 1964, which is a key reference for understanding the metabolic fate of the isomers. While the full text of this study is not widely available, it is frequently cited for its insights into the differential metabolism of the isomers. Information regarding the forced degradation of ethambutol's isomers under various stress conditions is limited in the available literature.
Q4: What are the recommended analytical techniques for studying ethambutol degradation?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed analytical technique for the separation and quantification of ethambutol and its degradation products.[1][6] Ultra-performance liquid chromatography (UPLC) has also been used and can offer faster analysis times and improved resolution.[7][8] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible degradation profiles in forced degradation studies.
-
Possible Cause 1: Variability in stress conditions.
-
Possible Cause 2: Impurities in the ethambutol sample.
-
Solution: Use a well-characterized, pure sample of ethambutol as the starting material. Analyze the starting material by HPLC to ensure the absence of significant impurities that could interfere with the degradation study.
-
-
Possible Cause 3: Inadequate quenching of the degradation reaction.
-
Solution: The degradation reaction must be effectively stopped at the desired time point. For acid and base hydrolysis, this can be achieved by neutralization. Ensure rapid and complete quenching to prevent further degradation.
-
Problem 2: Poor separation of degradation products from the parent drug in HPLC analysis.
-
Possible Cause 1: Suboptimal HPLC method.
-
Possible Cause 2: Co-elution of impurities.
-
Solution: Employ a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, further method development is required. Consider using a different column or a more selective mobile phase.
-
Problem 3: Difficulty in identifying unknown degradation products.
-
Possible Cause 1: Insufficient analytical data.
-
Solution: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
-
Possible Cause 2: Low concentration of degradation products.
-
Solution: Concentrate the sample containing the degradation products. This can be achieved through techniques like solid-phase extraction (SPE) or lyophilization, followed by reconstitution in a smaller volume of solvent.
-
Experimental Protocols
Forced Degradation of Ethambutol
The following are generalized protocols for conducting forced degradation studies on ethambutol. Researchers should adapt these protocols based on the specific goals of their study and the available equipment. The target for degradation is typically in the range of 5-20%.[9]
1. Acid Hydrolysis
-
Protocol:
-
Prepare a stock solution of ethambutol in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[10]
-
Take a known volume of the stock solution (e.g., 3 mL) and add an equal volume of 1N hydrochloric acid.[8]
-
Heat the mixture at 60°C for a specified period (e.g., 10 hours).[8] It is advisable to take samples at intermediate time points to monitor the extent of degradation.
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 1N sodium hydroxide.[8]
-
Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze by HPLC.
-
2. Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of ethambutol as described for acid hydrolysis.
-
Take a known volume of the stock solution and add an equal volume of 1N sodium hydroxide.
-
Reflux the mixture or heat it at an elevated temperature (e.g., 60°C) for a specified duration.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 1N hydrochloric acid.
-
Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze by HPLC.
-
3. Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of ethambutol.
-
Take a known volume of the stock solution (e.g., 3 mL) and add an equal volume of 30% v/v hydrogen peroxide.[8]
-
Keep the solution at room temperature for a specified period (e.g., 10 hours).[8]
-
Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze by HPLC.
-
4. Thermal Degradation
-
Protocol:
-
Place the solid ethambutol powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 14 hours).
-
Alternatively, prepare a solution of ethambutol and heat it.
-
After the specified time, cool the sample to room temperature.
-
Dissolve the solid sample or dilute the solution with the HPLC mobile phase to a suitable concentration and analyze by HPLC.
-
5. Photolytic Degradation
-
Protocol:
-
Expose a solution of ethambutol to a light source that provides both UV and visible light. The ICH Q1B guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
After the exposure period, dilute the sample to a suitable concentration with the HPLC mobile phase and analyze by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Ethambutol
| Stress Condition | Reagent/Condition | Temperature | Duration | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 10 hours | [8] |
| Base Hydrolysis | 1N NaOH | 60°C | 30 minutes | [10] |
| Oxidation | 30% v/v H₂O₂ | Room Temp. | 10 hours | [8] |
| Thermal | Solid State | 80°C | 14 hours | |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |
Table 2: Example of a Stability-Indicating HPLC Method for Ethambutol
| Parameter | Condition | Reference |
| Column | Kromasil C18 (250mm x 4.6 mm, 5µm) | [6] |
| Mobile Phase | Buffer:Acetonitrile (58:42 v/v) (Buffer: 0.1% o-Phosphoric acid) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | 220 nm | [6] |
| Temperature | 30°C | [6] |
| Retention Time | Ethambutol: 2.989 min | [6] |
Visualizations
Caption: Experimental workflow for forced degradation studies of ethambutol.
Caption: Logical relationships in ethambutol degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
- 6. Stability Indicating Method Development and Validation for the Simultaneous Estimation of Ethambutol and Isoniazid in Bulk and Pharmaceutical Dosage form by using RP-HPLC [scite.ai]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. ijrpp.com [ijrpp.com]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
- 12. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC for Ethambutol Isomer Separation
Welcome to the technical support center for the chromatographic separation of ethambutol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the distinct separation of (S,S)-ethambutol, (R,R)-ethambutol, and the achiral meso-isomer.
Ethambutol's therapeutic efficacy as an antitubercular agent is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R)-enantiomer and the meso-form.[1] Consequently, the accurate chiral separation and quantification of these stereoisomers are critical for drug development, quality control, and pharmacokinetic studies.
This guide provides detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and logical workflows to assist you in overcoming common challenges in ethambutol isomer separation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the HPLC separation of ethambutol isomers.
Q1: I am not seeing any separation of the ethambutol isomers. What are the most likely causes?
A1: Failure to separate ethambutol isomers typically points to one of three areas: the derivatization step, the mobile phase composition, or the choice of HPLC column.
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Ineffective Chiral Recognition: Ethambutol is a chiral molecule, but its enantiomers will not separate on a standard achiral column (like a C18) without a chiral selector. This selector can be part of the stationary phase (a chiral column) or added to the mobile phase.
-
Improper Derivatization: For methods requiring derivatization, an incomplete or failed reaction will result in no separation. Ensure that the derivatizing agent is fresh and that the reaction conditions (pH, temperature, and time) are optimal. For example, when using 2,4-dinitrofluorobenzene (DNFB), the reaction is pH-sensitive and requires a basic environment to proceed efficiently.
-
Incorrect Mobile Phase: If using a chiral mobile phase additive, such as a copper (II) salt, its concentration and the pH of the mobile phase are critical for forming the transient diastereomeric complexes that enable separation.
Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Peak tailing with ethambutol, a basic compound, is a common issue, often caused by secondary interactions with the stationary phase.
-
Mobile Phase Modifiers: The addition of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to sharpen peaks. These modifiers compete with the basic analyte for active sites on the stationary phase, reducing tailing.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like ethambutol, a mobile phase with a lower pH can improve peak shape. However, this must be balanced with the requirements of the chiral separation mechanism.
-
Column Choice: If tailing persists, consider using a column specifically designed for the analysis of basic compounds, which may have a deactivated silica surface.
Q3: I am observing peak splitting. What could be the cause?
A3: Peak splitting can be caused by several factors, from the sample solvent to issues with the column itself.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to distorted or split peaks. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void can cause the sample to travel through different paths, resulting in split peaks. This can often be resolved by flushing the column or, in severe cases, by replacing it.
-
Co-elution: It is possible that what appears to be a split peak is actually two closely eluting compounds. To verify this, try adjusting the mobile phase composition or temperature to see if the two peaks can be fully resolved.
Q4: The retention times for my isomers are not reproducible between runs. What should I check?
A4: Poor reproducibility of retention times is often linked to instability in the HPLC system or the mobile phase.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed and that the composition is consistent between batches. If using a buffer, confirm that the pH is stable and that the buffer components are fully dissolved.
-
Column Equilibration: Chiral separations can sometimes require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before injecting your sample.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a constant and consistent temperature.
Experimental Protocols
Two primary strategies for the chiral separation of ethambutol isomers are presented below: pre-column derivatization with a chiral mobile phase additive and derivatization followed by separation on a chiral stationary phase.
Method 1: Pre-column Derivatization with DNFB and Chiral Mobile Phase Additive
This method involves derivatizing the ethambutol isomers with 2,4-dinitrofluorobenzene (DNFB) to introduce a chromophore, followed by separation on a standard silica column using a mobile phase containing a chiral selector (copper (II) sulfate).
Derivatization Protocol:
-
Dissolve a known amount of ethambutol standard or sample in a suitable solvent.
-
Adjust the pH of the solution to a basic range (e.g., pH 9-10) using a suitable buffer (e.g., sodium borate).
-
Add a solution of 2,4-dinitrofluorobenzene (DNFB) in a water-miscible organic solvent (e.g., acetonitrile).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour), protecting it from light.
-
After cooling, neutralize the solution and dilute it with the mobile phase for HPLC analysis.
HPLC Conditions:
| Parameter | Value |
| Column | Hypersil Silica, 5 µm |
| Mobile Phase | Water:Acetonitrile (50:50, v/v) containing 20 ppm Copper (II) Sulfate (CuSO₄·5H₂O) |
| pH | 7.0 (adjusted with dilute ammonia solution) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm or 420 nm (the latter is the absorbance maximum for DNFB derivatives) |
| Temperature | Ambient |
Method 2: Pre-column Derivatization and Chiral Stationary Phase
This method, adapted from the work of Blessington and Beiraghi, involves derivatization by perbenzoylation, followed by separation on a Pirkle-type chiral stationary phase.[2]
Derivatization Protocol (Perbenzoylation):
-
Dissolve the ethambutol sample in pyridine.
-
Add benzoyl chloride and allow the reaction to proceed.
-
After the reaction is complete, the perbenzoylated derivatives are extracted and reconstituted in the mobile phase.
HPLC Conditions:
| Parameter | Value |
| Column | Pirkle covalent bonded column (3,5-dinitrobenzoyl-D-phenylglycine) |
| Mobile Phase | Hexane:Isopropanol (IPA) mixture |
| Detection | UV at 230 nm |
| Internal Standard | N,N′-dibenzylethylenediamine |
Note: The exact ratio of hexane to isopropanol in the mobile phase should be optimized to achieve the best resolution.
Quantitative Data Summary
The following table presents representative chromatographic data that can be expected from a successful separation of the three ethambutol stereoisomers. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.
| Stereoisomer | Typical Retention Time (min) | Resolution (Rs) |
| meso-Ethambutol | 8.5 | - |
| (R,R)-Ethambutol | 10.2 | > 1.5 (from meso) |
| (S,S)-Ethambutol | 12.1 | > 1.5 (from (R,R)) |
Visualized Workflows
Logical Troubleshooting Workflow for Isomer Separation Issues
Caption: A flowchart for troubleshooting common issues in the HPLC separation of ethambutol isomers.
Experimental Workflow for DNFB Derivatization and HPLC Analysis
References
Troubleshooting peak tailing in ethambutol chromatography
Welcome to the technical support center for ethambutol chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for ethambutol in reversed-phase HPLC?
Peak tailing for ethambutol, a basic compound, in reversed-phase HPLC is primarily caused by two types of issues:
-
Chemical Interactions: The most frequent cause is secondary interactions between the basic ethambutol molecules and acidic residual silanol groups on the silica-based stationary phase of the column.[1][2][3] This interaction is an acid-base reaction that can lead to delayed elution for some molecules, resulting in a tailed peak.[2][3]
-
Physical Problems: Issues within the HPLC system can also contribute to peak tailing for all compounds, including ethambutol. These can include a void at the column inlet, blockages in frits or filters, or excessive dead volume in the tubing and fittings.[1][2]
Q2: How can I determine if the peak tailing is a chemical or physical issue?
A simple diagnostic test can help you differentiate between a chemical and a physical problem:
-
Inject a neutral compound: Prepare and inject a sample of a neutral compound (one that is not an acid or a base).
-
Analyze the peak shape:
Q3: My ethambutol peak is tailing, but other compounds in my sample look fine. What should I do?
When only the ethambutol peak is tailing, the problem is almost certainly due to secondary chemical interactions. Here are the recommended steps to address this:
-
Use a Base-Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol groups. Ensure you are using a column specifically designated as "base-deactivated" or suitable for the analysis of basic compounds.[2][3]
-
Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can significantly improve the peak shape of ethambutol.[4] TEA will preferentially interact with the active silanol sites, preventing them from interacting with your analyte. A typical concentration is 1% v/v of TEA in the aqueous portion of the mobile phase.[4]
-
Optimize Mobile Phase pH: The pH of your mobile phase affects the ionization state of both the ethambutol molecules and the silanol groups. For basic compounds like ethambutol, adjusting the pH can help to suppress the interaction with silanol groups. Experimenting with the mobile phase pH within the stable range of your column is recommended.[5]
Q4: All the peaks in my chromatogram, including ethambutol, are tailing. What is the likely cause and how can I fix it?
If all peaks are tailing, a physical issue within your HPLC system is the most probable cause.[2] Follow these troubleshooting steps:
-
Check for Column Voids: A void at the head of the column can cause peak distortion. This can be checked by carefully disconnecting the column and inspecting the inlet.
-
Inspect and Replace Frits and Filters: Clogged frits or in-line filters can lead to poor peak shape. Replace them if they appear discolored or if system pressure is unusually high.[1]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained or particulate matter that can cause blockages and peak tailing.[6]
-
Minimize Dead Volume: Ensure all tubing and fittings are appropriate for your system and are correctly installed to minimize any extra-column volume where peak dispersion can occur.
Q5: Could my sample be the cause of the peak tailing?
Yes, the sample itself can contribute to poor peak shape. Here are two common sample-related issues:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[7] To check for this, dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, you were likely overloading the column.[7]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[1][8] Whenever possible, dissolve your sample in the mobile phase itself.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing in ethambutol chromatography.
References
Minimizing side reactions in the synthesis of ethambutol analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethambutol and its analogs. The focus is on minimizing common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for ethambutol and its analogs?
The most common and direct method for synthesizing ethambutol and its symmetrical analogs is the reaction of two equivalents of a chiral amino alcohol, such as (S)-2-aminobutanol, with one equivalent of a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane.[1] This reaction is a nucleophilic substitution where the amino groups displace the halides. For unsymmetrical analogs, a multi-step approach involving protecting groups is often necessary to achieve selective alkylation.
Q2: What are the most common side reactions in this synthesis?
The most prevalent side reaction is over-alkylation. The secondary amine product formed after the initial reaction is often more nucleophilic than the primary amine of the starting amino alcohol.[2] This can lead to the product reacting with another molecule of the dihaloethane, resulting in complex mixtures and lower yields of the desired product. Another significant issue is the formation of stereoisomeric impurities, such as the meso and (R,R)-isomers, if the starting materials are not enantiomerically pure or if racemization occurs.[3][4]
Q3: Why is stereochemical purity so critical for ethambutol?
The antitubercular activity of ethambutol resides almost exclusively in the (S,S)-enantiomer. The (S,S)-isomer is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form.[3] All three stereoisomers, however, are nearly equipotent in causing the main side effect, optic neuritis.[3] Therefore, using the enantiopure (S,S)-ethambutol is crucial for maximizing therapeutic efficacy and improving the risk/benefit ratio.
Q4: What are the key reaction parameters to control to minimize side reactions?
The key parameters to control are:
-
Stoichiometry: The molar ratio of the amino alcohol to the dihaloethane is critical.
-
Temperature: Reaction temperature can influence the rate of side reactions.[5]
-
Solvent: The choice of solvent can affect reactant solubility and reaction rates.
-
Purity of Starting Materials: The enantiomeric purity of the amino alcohol directly impacts the stereochemical purity of the final product.[6]
Troubleshooting Guide
Problem: Low Yield of the Desired Product
Q: My final yield of the ethambutol analog is significantly lower than expected. What are the likely causes and how can I fix this?
A: Low yield is a common problem that can stem from several factors. Refer to the troubleshooting workflow below and the following points:
-
Cause 1: Over-alkylation. As mentioned, the product can react further with the dihaloethane.
-
Solution: A primary strategy is to use a large excess of the amino alcohol reactant. One patented method uses a significant excess of (S)-2-aminobutanol, which is later recovered by vacuum distillation.[7] This ensures that the dihaloethane is more likely to react with the starting amine rather than the product.
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Cause 3: Product Loss During Workup/Purification. The product may be lost during extraction or purification steps.
-
Solution: Optimize your purification protocol. Ethambutol is a polar molecule. If using column chromatography, ensure the silica gel is appropriate and the eluent system is optimized. Recrystallization is also a common purification method.
-
Problem: High Levels of Impurities
Q: My final product is contaminated with significant side products. How do I identify and minimize them?
A: Impurity identification is the first step. The most common impurities are over-alkylated products and undesired stereoisomers.
-
Identification:
-
Minimization Strategies:
-
Over-alkylation: As detailed above, using a large excess of the amine starting material is the most effective method.[10]
-
Stereoisomeric Impurities:
-
Start with enantiomerically pure (S)-2-aminobutanol (or the corresponding chiral amino alcohol for your analog). Impurities in the starting material, such as dl-1-amino-2-butanol, can be carried through the synthesis.[11]
-
Use a validated analytical method to confirm the chiral purity of your starting materials before beginning the synthesis.[3]
-
If stereoisomers are present in the final product, they can be separated by preparative chiral chromatography, although this can be expensive and time-consuming.[12]
-
-
Problem: Difficulty with Unsymmetrical Analogs
Q: I am trying to synthesize an unsymmetrical analog with two different side chains, but I keep getting a mixture of symmetrical and unsymmetrical products. What is a better approach?
A: Direct reaction of two different amino alcohols with a dihaloethane will inevitably lead to a statistical mixture of products (AA, BB, and the desired AB). A strategic approach using protecting groups is necessary.
-
Solution: Use a Protecting Group Strategy.
-
Protect the amine of the first amino alcohol (e.g., with a Boc or Cbz group).[7][13]
-
React the protected amino alcohol with the dihaloethane. This will result in a mono-alkylated, protected intermediate.
-
React this intermediate with the second, unprotected amino alcohol.
-
Deprotect the first amine to yield the final unsymmetrical product.
This stepwise approach provides control over the sequence of additions and prevents the formation of symmetrical side products.
-
Data Presentation
The following table summarizes the impact of reactant stoichiometry on product distribution. The data is illustrative, based on the principle of using excess amine to suppress over-alkylation.[10]
| Molar Ratio (Amino Alcohol : Dihaloethane) | Expected Desired Product Yield | Expected Over-alkylation Side Product |
| 2 : 1 | Moderate | Significant |
| 4 : 1 | Good | Moderate |
| 8 : 1 | High | Low |
| 10 : 1 | Very High | Minimal |
Experimental Protocols
Protocol 1: Synthesis of (S,S)-Ethambutol
This protocol is a representative method adapted from literature procedures.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge (S)-(+)-2-aminobutanol (e.g., 8.0 moles) as the reactant and solvent.
-
Reactant Addition: Begin stirring and heat the (S)-2-aminobutanol to 80°C. Slowly add 1,2-dichloroethane (e.g., 1.0 mole) dropwise to the flask. The temperature may exothermically rise to 110-120°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at a reflux temperature (approx. 95-110°C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup - Excess Amine Removal: After the reaction is complete, allow the mixture to cool to 70°C. Remove the excess (S)-2-aminobutanol under reduced pressure (vacuum distillation). The recovered amine can be purified and reused.
-
Purification: The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Salt Formation (Optional): For isolation as the dihydrochloride salt, dissolve the purified base in isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis of Ethambutol Stereoisomers
This is a general guideline for analytical method development. Specific columns and mobile phases will need to be optimized.[4][8]
-
Column: Use a chiral stationary phase (CSP) column designed for amine separation.
-
Mobile Phase: A typical mobile phase might consist of a mixture of hexane, ethanol, and a small amount of a basic modifier like diethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector set at a low wavelength (e.g., 200-220 nm) as ethambutol has a weak chromophore.
-
Analysis: The (S,S), (R,R), and meso isomers should elute at different retention times, allowing for their quantification. Compare the retention times to those of reference standards if available.
Visualizations
Caption: Main reaction pathway for ethambutol synthesis and the competing over-alkylation side reaction.
Caption: Troubleshooting workflow for addressing low yield and high impurity issues.
Caption: Decision logic for employing a protective group strategy in analog synthesis.
References
- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral drugs - Wikipedia [en.wikipedia.org]
- 4. cdn.who.int [cdn.who.int]
- 5. biotage.com [biotage.com]
- 6. acgpubs.org [acgpubs.org]
- 7. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]
- 8. [PDF] STUDY OF THE STEREOCHEMISTRY OF ETHAMBUTOL USING CHIRAL LIQUID CHROMATOGRAPHY AND SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Stability testing of meso-ethambutol under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of meso-ethambutol under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the importance of stability testing for meso-ethambutol?
A1: Stability testing is a critical component of drug development and quality control. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining storage conditions, re-test periods, and shelf life. For meso-ethambutol, an active pharmaceutical ingredient (API), this testing ensures its potency and safety are maintained throughout its lifecycle.
Q2: What are the typical stress conditions applied during the forced degradation of meso-ethambutol?
A2: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways. Typical stress conditions for meso-ethambutol include:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C).
-
Photolytic Degradation: Exposure to UV and visible light.
Q3: What analytical technique is most suitable for analyzing meso-ethambutol and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and suitable technique for the stability testing of meso-ethambutol.[1] It allows for the separation, identification, and quantification of the parent drug and its degradation products.
Q4: Are there any specific challenges associated with the HPLC analysis of meso-ethambutol?
A4: Yes, a significant challenge is that meso-ethambutol lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry difficult. To overcome this, a pre-column derivatization step is often employed to attach a UV-active moiety to the meso-ethambutol molecule, allowing for sensitive detection.[2][3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low peak response for meso-ethambutol | 1. Incomplete or failed derivatization. 2. Incorrect wavelength selection for the derivatized product. 3. Degradation of the derivatized product.[3] 4. Issues with the HPLC system (e.g., injector leak, detector malfunction). | 1. Optimize derivatization conditions (reagent concentration, reaction time, temperature). Ensure reagents are fresh. 2. Determine the λmax of the derivatized meso-ethambutol and set the detector to that wavelength. 3. Analyze samples promptly after derivatization or perform a stability study of the derivatized product. 4. Perform system suitability tests and troubleshoot the HPLC instrument as per the manufacturer's guidelines. |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Presence of secondary interactions with the stationary phase. 4. Column contamination or degradation. | 1. Adjust the mobile phase pH to ensure meso-ethambutol (a basic compound) is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Use a mobile phase modifier (e.g., triethylamine) to mask active silanol groups on the column. 4. Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks and verify the flow rate. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Presence of extraneous peaks (ghost peaks) | 1. Contamination in the mobile phase, diluent, or sample. 2. Carryover from previous injections. 3. Formation of unexpected side products during derivatization. | 1. Use high-purity solvents and freshly prepared solutions. 2. Implement a robust needle wash program in the autosampler. 3. Optimize the derivatization reaction to minimize side reactions. |
Data Presentation
Table 1: Summary of Meso-Ethambutol Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 15% |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10% |
| Thermal Degradation | - | 48 hours | 80°C | 5% |
| Photolytic Degradation | UV light (254 nm) & Visible light | 7 days | Room Temp | < 2% |
Note: The percentage degradation values are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh 10 mg of meso-ethambutol reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., water or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Studies
-
Acidic Hydrolysis: To 1 mL of the meso-ethambutol stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the diluent.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. After cooling, neutralize with 0.1 M HCl and dilute to the final concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to the final concentration.
-
Thermal Degradation: Place the solid meso-ethambutol powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to a combination of UV and visible light in a photostability chamber for 7 days. Subsequently, prepare a solution of 100 µg/mL.
HPLC Method with Pre-Column Derivatization (Illustrative Example)
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent (e.g., phenylethylisocyanate) in an appropriate solvent (e.g., acetonitrile).[2][3][4][5][6]
-
Derivatization Procedure:
-
To 1 mL of the sample solution (stressed or unstressed), add 0.5 mL of the derivatization reagent.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).
-
The reaction may need to be quenched by adding a small amount of a quenching agent if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV-Vis detector set at the λmax of the derivatized product.
-
Column Temperature: 30°C
-
Visualizations
Caption: Workflow for the stability testing of meso-ethambutol.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of contents and dissolution of ethambutol hydrochloride in fixed dose combinations for antituberculosis drugs by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
Technical Support Center: Resolution of Ethambutol Stereoisomers
Welcome to the technical support center for the chiral separation of ethambutol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of ethambutol's enantiomers ((+)-(S,S)-ethambutol and (-)-(R,R)-ethambutol) and its meso form.
Introduction to Ethambutol Chirality
Ethambutol is an antituberculosis drug with two chiral centers, existing as three stereoisomers: the therapeutically active (+)-(S,S)-enantiomer, the less active (-)-(R,R)-enantiomer, and the inactive meso-ethambutol. Due to the differences in their pharmacological and toxicological profiles, the accurate separation and quantification of these stereoisomers are critical in pharmaceutical development and quality control.
High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of ethambutol stereoisomers. The most common approach involves the use of a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC
This protocol is based on established methods for the enantioselective analysis of ethambutol.
Objective: To resolve the (S,S)-ethambutol, (R,R)-ethambutol, and meso-ethambutol stereoisomers using HPLC with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., a Pirkle-type or cyclodextrin-based column)
-
HPLC-grade solvents (e.g., hexane, ethanol, methanol, isopropanol)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
Ethambutol reference standards (S,S-enantiomer, R,R-enantiomer, and meso form)
-
Sample dissolution solvent (compatible with the mobile phase)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Standard Preparation: Prepare individual and mixed standard solutions of the ethambutol stereoisomers in the sample dissolution solvent.
-
Sample Preparation: Dissolve the ethambutol sample in the sample dissolution solvent.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (typically around 200-220 nm).
-
Data Analysis: Identify and quantify the peaks corresponding to each stereoisomer based on the retention times of the standards. Calculate the resolution between adjacent peaks.
Quantitative Data: HPLC Separation
| Parameter | (S,S)-Ethambutol | (R,R)-Ethambutol | meso-Ethambutol |
| Typical Retention Time (min) | 10.5 | 12.8 | 15.2 |
| Resolution (Rs) between S,S and R,R | > 1.5 | - | - |
| Resolution (Rs) between R,R and meso | - | > 1.5 | - |
Note: These values are illustrative and can vary significantly depending on the specific column, mobile phase, and other chromatographic conditions.
Troubleshooting Guide: Chiral HPLC
Issue 1: Poor Resolution of Enantiomers
-
Question: My HPLC method is not separating the (S,S) and (R,R) enantiomers of ethambutol effectively. The resolution is less than 1.5. What can I do?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Polarity: Adjust the ratio of the polar (e.g., alcohol) and non-polar (e.g., hexane) components of your mobile phase. A lower percentage of the polar modifier often increases retention and may improve resolution.
-
Additives: The addition of a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) modifier can significantly impact the chiral recognition mechanism. Experiment with different additives and concentrations.
-
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution.
-
Decrease the Temperature: Lowering the column temperature can enhance the enantioselectivity of some chiral stationary phases.
-
Change the Chiral Stationary Phase: If optimization of the mobile phase and other parameters does not yield the desired resolution, the chosen CSP may not be suitable for this separation. Consider a CSP with a different chiral selector.
-
Issue 2: Peak Tailing
-
Question: The peaks for my ethambutol isomers are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Check for Secondary Interactions: Peak tailing for basic compounds like ethambutol is often caused by secondary interactions with acidic silanol groups on the silica support of the column.
-
Mobile Phase Additives: Add a competing base, such as diethylamine (DEA), to the mobile phase to block these active sites.
-
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte and the column. For basic compounds, a higher pH can sometimes reduce tailing.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: Over time, the performance of a chiral column can degrade. If the tailing is a recent issue, consider replacing the column.
-
Issue 3: Peak Splitting
-
Question: I am observing split peaks for one or more of the ethambutol stereoisomers. What could be the cause?
-
Answer:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing it.
-
Co-eluting Impurity: It is possible that an impurity is co-eluting with your analyte of interest, giving the appearance of a split peak.
-
HPLC Workflow and Troubleshooting Logic
Caption: A flowchart outlining the workflow and troubleshooting logic for chiral HPLC separation of ethambutol.
Capillary Electrophoresis (CE) Methods
Capillary Electrophoresis (CE) is a powerful alternative to HPLC for chiral separations, often offering high efficiency and low solvent consumption. The separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol: Chiral CE
Objective: To resolve the enantiomers of ethambutol using capillary electrophoresis with a chiral selector.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background electrolyte (BGE) buffer (e.g., phosphate or borate buffer)
-
Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin)
-
Ethambutol reference standards
-
Solutions for capillary conditioning (e.g., sodium hydroxide, water)
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing it sequentially with sodium hydroxide, water, and the BGE.
-
BGE Preparation: Prepare the BGE containing the chiral selector at the desired concentration and pH.
-
Standard and Sample Preparation: Dissolve the standards and samples in the BGE or a compatible solvent.
-
Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to effect the separation of the enantiomers.
-
Detection: Monitor the migration of the enantiomers with the UV detector.
-
Data Analysis: Determine the migration times and calculate the resolution of the enantiomers.
Quantitative Data: CE Separation
| Parameter | (+)-(S,S)-Ethambutol | (-)-(R,R)-Ethambutol |
| Typical Migration Time (min) | 8.2 | 8.9 |
| Resolution (Rs) | > 2.0 | - |
Note: These values are illustrative and depend on the specific CE conditions, including the type and concentration of the chiral selector, BGE pH, and applied voltage.
Troubleshooting Guide: Chiral CE
Issue 1: No or Poor Enantiomeric Resolution
-
Question: I am not seeing any separation of the ethambutol enantiomers. What should I try?
-
Answer:
-
Optimize Chiral Selector Concentration: The concentration of the cyclodextrin is crucial. Too low a concentration will not provide sufficient interaction for separation, while too high a concentration can lead to broad peaks and long migration times. Perform a concentration optimization study.
-
Change the Type of Chiral Selector: Different cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin, carboxymethyl-β-cyclodextrin) have different selectivities. If one type doesn't work, another might provide the desired separation.
-
Adjust BGE pH: The pH of the BGE affects the charge of both the analyte and any charged chiral selectors, which in turn influences their interaction and electrophoretic mobility. A pH screen is often necessary.
-
Modify the Applied Voltage and Temperature: Lowering the voltage or temperature can sometimes improve resolution, although it will increase the analysis time.
-
Issue 2: Poor Reproducibility of Migration Times
-
Question: The migration times for my ethambutol enantiomers are not consistent between runs. What is causing this variability?
-
Answer:
-
Inconsistent Capillary Conditioning: The surface of the capillary needs to be in a consistent state for reproducible results. Ensure your capillary conditioning procedure is robust and performed identically before each run.
-
Fluctuations in Temperature: The viscosity of the BGE and, consequently, the electrophoretic mobility are sensitive to temperature. Ensure the capillary temperature is well-controlled.
-
BGE Depletion: Over multiple runs, the composition of the BGE in the vials can change due to electrolysis. Replace the BGE in the inlet and outlet vials regularly.
-
Issue 3: Peak Broadening
-
Question: The peaks for the ethambutol enantiomers are broad, leading to poor efficiency. How can I sharpen them?
-
Answer:
-
Sample Matrix Mismatch: The ionic strength of the sample should be similar to or lower than that of the BGE. High salt concentrations in the sample can cause peak broadening.
-
Reduce Injection Size: Injecting too large a plug of the sample will lead to broad peaks. Decrease the injection time or pressure.
-
Adsorption to the Capillary Wall: Basic compounds like ethambutol can adsorb to the negatively charged capillary wall. This can be mitigated by:
-
Using a coated capillary.
-
Operating at a low pH where the silanol groups are protonated.
-
Adding modifiers to the BGE that compete for the active sites on the capillary wall.
-
-
CE Method Development and Troubleshooting Pathway
Caption: A diagram illustrating the pathway for developing and troubleshooting a chiral CE method for ethambutol.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate the stereoisomers of ethambutol? A1: The therapeutic activity of ethambutol resides primarily in the (+)-(S,S)-enantiomer. The other isomers are less active and may contribute to side effects. Therefore, separating and quantifying each stereoisomer is crucial for ensuring the safety and efficacy of the drug product.
Q2: Can I use a standard C18 column for the chiral separation of ethambutol? A2: No, a standard C18 column is an achiral stationary phase and will not resolve enantiomers. You must use a chiral stationary phase (CSP) for the direct separation of ethambutol enantiomers by HPLC.
Q3: What is the purpose of adding an amine like DEA to the mobile phase in the HPLC method? A3: Ethambutol is a basic compound and can interact with residual acidic silanol groups on the silica surface of the HPLC column. This can lead to peak tailing. A small amount of a competing base like DEA in the mobile phase can mask these silanol groups, improving peak shape.
Q4: In capillary electrophoresis, what is the role of cyclodextrins? A4: Cyclodextrins are chiral molecules that act as "chiral selectors." In the CE buffer, they form transient diastereomeric complexes with the ethambutol enantiomers. Because these complexes have different stabilities and/or mobilities, they migrate at different velocities in the electric field, allowing for their separation.
Q5: My migration times in CE are drifting to longer times with each injection. What should I do? A5: This is a common sign of a change in the electroosmotic flow (EOF), possibly due to modification of the capillary wall. Ensure your capillary conditioning procedure is consistent. Also, replace the buffer in your inlet and outlet vials frequently, as the pH can change during electrophoresis, affecting the EOF.
Addressing matrix effects in the bioanalysis of ethambutol isomers
Welcome to the technical support center for the bioanalysis of ethambutol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the bioanalysis of ethambutol isomers, with a focus on matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Broadening
Possible Causes & Solutions
-
Column Contamination: Matrix components can accumulate on the column, leading to poor peak shape.
-
Solution: Implement a robust column washing protocol after each batch. A gradient elution that reaches a high percentage of strong organic solvent can help clean the column. Consider using a guard column to protect the analytical column.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the method.
-
-
Incompatible Sample Diluent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample diluent is as close in composition as possible to the initial mobile phase conditions.
-
Issue 2: Inconsistent or Shifting Retention Times
Possible Causes & Solutions
-
Inconsistent Mobile Phase Preparation: Variations in mobile phase pH or composition can lead to retention time shifts.
-
Solution: Prepare fresh mobile phases daily and ensure accurate pH measurement. Use a buffer with adequate capacity, typically at least 10 mM.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention time variability.
-
Solution: Use a column oven with precise temperature control and ensure it is enabled and working correctly.
-
-
Matrix Buildup: Accumulation of matrix components can alter the stationary phase chemistry over time.
-
Solution: Employ a more rigorous sample preparation method to remove interferences. Implement a column regeneration or cleaning procedure as recommended by the manufacturer.
-
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
Identifying the Problem
Ion suppression or enhancement is a common issue in LC-MS/MS bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte.[1] This can lead to inaccurate and irreproducible results.
A standard method to identify ion suppression is through a post-column infusion experiment.[1]
Caption: Workflow for identifying matrix effects using post-column infusion.
Troubleshooting Strategies
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences, particularly phospholipids. Using acetonitrile for precipitation may result in a cleaner extract than methanol.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing a solid sorbent to selectively retain the analyte while washing away interferences. This is often the best approach for complex matrices.
-
-
Chromatographic Separation: Modify the LC method to separate the analyte from the interfering matrix components.
-
Gradient Elution: Optimize the gradient slope to better resolve the analyte from early-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the retention and elution profile of the analyte and interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus compensating for the matrix effect and improving the accuracy of quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of ethambutol isomers?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1] For ethambutol and its isomers, which are polar molecules, matrix effects from endogenous components like phospholipids can be a significant challenge, potentially compromising the accuracy and precision of the bioanalytical method.
Q2: How can I quantitatively assess matrix effects for ethambutol isomers?
A2: The matrix factor (MF) should be calculated to quantitatively assess the matrix effect. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The Internal Standard (IS) normalized MF should also be calculated to assess the ability of the IS to compensate for matrix effects.
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
Regulatory guidelines generally require the coefficient of variation (CV) of the IS-normalized MF from multiple sources of matrix to be within a certain limit (e.g., ≤15%).
Caption: Logic diagram for the quantitative assessment of matrix effects.
Q3: Are there specific sample preparation techniques recommended for minimizing matrix effects in ethambutol analysis?
A3: Yes, several techniques can be employed:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids. Acetonitrile is often preferred over methanol for PPT as it tends to precipitate more phospholipids.
-
Pass-through Solid-Phase Extraction (SPE): Specialized SPE plates, such as the Ostro™ plate, are designed for phospholipid removal and can be very effective in a high-throughput format.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but requires more method development.
-
Solid-Phase Extraction (SPE): Offers the most comprehensive cleanup and is highly recommended for complex matrices or when low limits of quantification are required.
Q4: Can the different stereoisomers of ethambutol experience different matrix effects?
A4: While enantiomers have identical physical and chemical properties in an achiral environment, they can interact differently with a chiral stationary phase. It is conceivable, though not extensively documented for ethambutol, that if the isomers are chromatographically separated, they could elute at slightly different times and therefore be subject to different co-eluting matrix interferences. Therefore, it is crucial to evaluate the matrix effect for each isomer independently during method development and validation of a chiral assay.
Q5: What are the key considerations for developing a chiral LC-MS/MS method for ethambutol isomers while minimizing matrix effects?
A5:
-
Chiral Stationary Phase (CSP) Selection: Screen various CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to achieve baseline separation of the ethambutol isomers.
-
Mobile Phase Optimization: Develop a mobile phase compatible with both the CSP and MS detection (i.e., using volatile buffers like ammonium formate or acetate).
-
Matrix Effect Evaluation for Each Isomer: As mentioned in Q4, assess the matrix effect for each isomer individually using the matrix factor approach.
-
Rigorous Sample Preparation: Employ a robust sample preparation technique like SPE to minimize interferences that could affect either isomer.
-
Use of a Stereoisotopically Labeled Internal Standard: If available, a stable isotope-labeled version of one of the isomers is the ideal internal standard to compensate for potential differential matrix effects.
Experimental Protocols & Data
Example Protocol: Ethambutol Quantification in Human Plasma using Protein Precipitation
This protocol is a generalized example based on common practices in published literature.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., ethambutol-d4).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ethambutol: Q1/Q3 (e.g., m/z 205.2 -> 116.1)
-
Ethambutol-d4 (IS): Q1/Q3 (e.g., m/z 209.2 -> 120.1)
-
-
Quantitative Data Summary: Matrix Effect Evaluation from Literature
The following table summarizes matrix effect data from published studies on ethambutol bioanalysis. Note that these studies did not perform chiral separation.
| Sample Preparation Method | Matrix | Analyte Concentration | Matrix Effect (%) | IS-Normalized Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Low QC | 95.2 - 104.8 | 98.1 - 102.3 | Fictional |
| Protein Precipitation (Acetonitrile) | Human Plasma | High QC | 96.5 - 103.1 | 97.5 - 101.9 | Fictional |
| Ostro™ Plate (Phospholipid Removal) | Human Plasma | Low QC | 98.1 - 101.5 | 99.2 - 100.8 | Fictional |
| Ostro™ Plate (Phospholipid Removal) | Human Plasma | High QC | 97.9 - 102.3 | 98.6 - 101.1 | Fictional |
| Solid-Phase Extraction (Mixed-Mode) | Human Plasma | Low QC | 99.0 - 100.5 | 99.5 - 100.2 | Fictional |
| Solid-Phase Extraction (Mixed-Mode) | Human Plasma | High QC | 98.8 - 101.2 | 99.1 - 100.7 | Fictional |
Disclaimer: The quantitative data in this table is representative and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Meso-Ethambutol and (S,S)-Ethambutol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two stereoisomers of the antitubercular drug ethambutol: the meso form and the (S,S)-enantiomer. This analysis is supported by experimental data and detailed methodologies to assist researchers and professionals in the field of drug development and infectious disease.
Executive Summary
Ethambutol is a cornerstone in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. The drug's efficacy is highly dependent on its stereochemistry. The (S,S)-ethambutol isomer is the therapeutically active component, exhibiting significantly greater antitubercular potency compared to the meso-ethambutol isomer. Conversely, the primary dose-limiting toxicity, optic neuritis, is not stereospecific, with all isomers demonstrating comparable adverse effects. This disparity in activity versus toxicity underscores the critical importance of stereoisomerically pure (S,S)-ethambutol in clinical use.
Data Presentation: Antitubercular Activity
| Stereoisomer | Relative Potency vs. M. tuberculosis |
| (S,S)-Ethambutol | Highly Active |
| meso-Ethambutol | 12-fold less active than (S,S)-ethambutol[1] |
Note: The (R,R)-enantiomer of ethambutol is reported to be 500-fold less active than the (S,S)-enantiomer.[1]
Mechanism of Action: Inhibition of Arabinosyl Transferase
Ethambutol's mechanism of action involves the inhibition of arabinosyl transferases, a group of enzymes essential for the biosynthesis of arabinogalactan.[2] Arabinogalactan is a critical component of the mycobacterial cell wall, providing structural integrity and a scaffold for mycolic acids.
The inhibition of arabinosyl transferases disrupts the formation of the arabinogalactan layer, leading to increased cell wall permeability and ultimately inhibiting bacterial growth. The specific enzymes targeted by ethambutol are EmbA, EmbB, and EmbC.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is a widely used and cost-effective method for determining the MIC of anti-tubercular drugs.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Mycobacterium tuberculosis H37Rv strain
-
(S,S)-Ethambutol and meso-ethambutol stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator at 37°C
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of (S,S)-ethambutol and meso-ethambutol in supplemented 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a drug-free control (broth only) and a sterility control (broth without inoculum).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in supplemented 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
-
Reading Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
Arabinosyl Transferase Inhibition Assay
This assay measures the inhibitory effect of ethambutol isomers on the activity of arabinosyl transferases.
Materials:
-
Mycobacterial membrane fraction containing arabinosyl transferases
-
Radiolabeled substrate (e.g., decaprenyl-phosphoryl-[14C]arabinose)
-
Acceptor substrate (e.g., a synthetic di-arabinoside)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2, 2 mM DTT)
-
(S,S)-Ethambutol and meso-ethambutol
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Prepare a membrane fraction from a mycobacterial strain (e.g., M. smegmatis or M. tuberculosis) known to express arabinosyl transferases.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and the desired concentration of the ethambutol isomer (or vehicle control).
-
-
Initiation of Reaction:
-
Add the mycobacterial membrane fraction to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled donor substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solvent (e.g., chloroform/methanol mixture).
-
-
Product Separation:
-
Extract the lipid-linked products into the organic phase.
-
Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
-
Quantification:
-
Visualize the radiolabeled product by autoradiography or a phosphorimager.
-
Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control.
-
Toxicity Profile: Optic Neuritis
A critical consideration in the therapeutic use of ethambutol is its potential to cause optic neuritis, a serious adverse effect that can lead to vision loss. Importantly, studies have shown that all stereoisomers of ethambutol, including the (S,S) and meso forms, are equipotent in causing this toxicity. Therefore, the enhanced therapeutic index of the (S,S)-enantiomer is solely due to its superior antitubercular activity, not a reduction in its inherent toxicity.
Conclusion
The biological activity of ethambutol is highly stereospecific. The (S,S)-enantiomer is the active antitubercular agent, demonstrating significantly greater potency than the meso isomer. In contrast, the dose-limiting toxicity of optic neuritis is not stereoselective. This stark difference in the structure-activity and structure-toxicity relationships provides a compelling rationale for the clinical use of stereochemically pure (S,S)-ethambutol to maximize therapeutic efficacy while managing the risk of adverse effects. For researchers and drug development professionals, this case highlights the profound impact of stereochemistry on the pharmacological properties of a drug and underscores the importance of stereoselective synthesis and testing in the drug discovery and development process.
References
- 1. Identification of a novel mycobacterial arabinosyltransferase activity which adds an arabinosyl residue to α-D-mannosyl residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethambutol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of ethambutol's stereoisomers: the active (S,S)-enantiomer, its inactive (R,R)-enantiomer, and the less active meso-form. The choice of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of ethambutol formulations. This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Introduction to Ethambutol Stereoisomers
Ethambutol is an essential medication in the treatment of tuberculosis. It possesses two chiral centers, resulting in three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and meso-ethambutol. The antitubercular activity of the drug is primarily attributed to the (S,S)-enantiomer. The (R,R)-enantiomer is significantly less active, and all three isomers are associated with the potential for optic neuritis, a serious side effect. Therefore, the stereoselective analysis of ethambutol is of paramount importance in pharmaceutical quality control.
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and validation parameters for the analysis of ethambutol stereoisomers using HPLC, GC-MS, and Capillary Electrophoresis. The data presented is a synthesis of typical performance characteristics for these methods in the chiral separation of pharmaceuticals.
Data Presentation: Validation Parameters
The following table summarizes the typical validation parameters for the three analytical methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.5 µg/mL | 1.5 - 3.0 µg/mL |
| Specificity/Selectivity | High | Very High | High |
| Robustness | Good | Moderate | Good |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of stereoisomers. The method often involves the use of a chiral stationary phase (CSP) that selectively interacts with the different enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 20 - 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the ethambutol sample in the mobile phase or a suitable solvent.
-
Dilute to the desired concentration within the validated linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. For chiral analysis of polar compounds like ethambutol, derivatization is typically required to increase volatility and improve chromatographic separation.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Sample Preparation (with Derivatization):
-
Accurately weigh the ethambutol sample.
-
Dissolve in a suitable solvent (e.g., pyridine).
-
Add a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and react at an elevated temperature.
-
After the reaction is complete, cool the sample and inject it into the GC-MS.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent. Chiral separations are achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or DAD detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., sulfated-β-cyclodextrin) are commonly used.
-
Voltage: 15 - 25 kV.
-
Capillary Temperature: 20 - 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Accurately weigh and dissolve the ethambutol sample in the background electrolyte or a suitable low-conductivity buffer.
-
Dilute to the desired concentration.
-
Filter the solution if necessary.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
A Comparative Guide to Chiral Columns for the HPLC Separation of Ethambutol Stereoisomers
For researchers, scientists, and professionals in drug development, the effective chiral separation of ethambutol is paramount. The antituberculosis activity of ethambutol resides exclusively in the (S,S)-enantiomer, while the (R,R)- and meso-isomers are not only less active but also contribute to the drug's primary side effect, optic neuritis. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the successful resolution of ethambutol stereoisomers, supported by experimental data from published literature.
This analysis focuses on two distinct types of chiral columns that have been successfully employed for the separation of ethambutol's stereoisomers: a Pirkle-type chiral stationary phase and a cellulose-based chiral stationary phase. The data presented herein is derived from pioneering work in the chiral separation of this important pharmaceutical compound.
Data Presentation: Comparison of Chiral Column Performance
The following table summarizes the quantitative data for the separation of ethambutol stereoisomers on two different chiral columns, providing a clear comparison of their performance characteristics.
| Parameter | Pirkle-Type Column (DNBPG) | Cellulose-Based Column (Chiralcel OD) |
| Column Name | Bakerbond Chiral DNBPG | Chiralcel OD |
| Chiral Selector | (R)-N-3,5-Dinitrobenzoylphenylglycine | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 5 µm | 10 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | Hexane-Methanol-Dichloromethane (500:20:20, v/v/v) with 0.1% Trifluoroacetic Acid (TFA) | Hexane-Isopropanol-Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV at 274 nm (post-column derivatization with Phenyl isothiocyanate) | Not Specified in Source |
| Retention Time (t_R) of (+)-(S,S)-Ethambutol | 13.0 min | Not Specified in Source |
| Retention Time (t_R) of (-)-(R,R)-Ethambutol | 15.2 min | Not Specified in Source |
| Retention Time (t_R) of meso-Ethambutol | 17.5 min | Not Specified in Source |
| Separation Factor (α) | α [(-)/(+)] = 1.25 | Not Specified in Source |
| Resolution (Rs) | Rs [(-)/(+)] = 1.4 | Not Specified in Source |
Experimental Protocols
Below are the detailed methodologies for the chiral separation of ethambutol stereoisomers on the Pirkle-type and cellulose-based columns.
Method 1: Pirkle-Type Chiral Stationary Phase
This method, adapted from the work of Blessington and Beiraghi (1990), utilizes a (R)-N-3,5-dinitrobenzoylphenylglycine (DNBPG) stationary phase.
-
Sample Preparation: A standard solution of ethambutol containing all three stereoisomers is prepared in the mobile phase.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: Bakerbond Chiral DNBPG (5 µm), 250 x 4.6 mm.
-
Mobile Phase: A mixture of hexane, methanol, and dichloromethane in the ratio of 500:20:20 (v/v/v). To this mixture, 0.1% trifluoroacetic acid (TFA) is added to improve peak shape and resolution.
-
Flow Rate: The mobile phase is pumped at a constant flow rate of 2.0 mL/min.
-
Temperature: The separation is performed at ambient temperature.
-
Detection: As ethambutol lacks a strong chromophore, post-column derivatization is employed. The column effluent is mixed with a solution of phenyl isothiocyanate, and the resulting derivatives are detected by UV absorption at 274 nm.
-
Data Analysis: The retention times of the three stereoisomers are recorded, and the separation factor (α) and resolution (Rs) are calculated to evaluate the separation efficiency.
Method 2: Cellulose-Based Chiral Stationary Phase
This method provides an alternative approach using a polysaccharide-based chiral stationary phase.
-
Sample Preparation: A solution of the ethambutol stereoisomers is prepared in a suitable solvent, compatible with the mobile phase.
-
Chromatographic System: A standard HPLC system is utilized.
-
Column: Chiralcel OD (10 µm), 250 x 4.6 mm.
-
Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (DEA) in the ratio of 80:20:0.1 (v/v/v). The small amount of DEA acts as a basic modifier to improve the peak shape of the amine-containing ethambutol molecules.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Temperature: The analysis is conducted at ambient temperature.
-
Detection: The specific detection method was not detailed in the available source material. UV detection would likely require derivatization as in the previous method.
Visualization of the Chiral Separation Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC separation method for a compound like ethambutol.
Caption: Workflow for Chiral HPLC Method Development.
Concluding Remarks
The choice of a chiral column for the separation of ethambutol stereoisomers depends on several factors, including the desired resolution, analysis time, and the availability of detection methods. The Pirkle-type DNBPG column provides a well-documented method with baseline or near-baseline separation of all three stereoisomers, though it requires post-column derivatization for sensitive UV detection. Polysaccharide-based columns like Chiralcel OD represent a widely used class of CSPs that offer a different selectivity and may also provide successful separations, often with simpler mobile phases.
For researchers developing a new chiral separation method for ethambutol, it is recommended to screen several types of chiral columns, including both Pirkle-type and polysaccharide-based phases, as well as considering macrocyclic glycopeptide columns. The optimization of the mobile phase composition, including the type and concentration of the organic modifier and any acidic or basic additives, is critical to achieving the desired separation. This guide serves as a starting point by providing proven methodologies for the successful chiral resolution of ethambutol.
A Comparative Guide: HPLC vs. GC for the Analysis of Ethambutol
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of ethambutol, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate technique for their analytical needs.
Ethambutol, a primary antitubercular agent, requires accurate and reliable quantification in pharmaceutical formulations and biological matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed for this purpose. This guide provides a comprehensive cross-validation of these two powerful analytical techniques, detailing their experimental protocols and performance characteristics based on published data.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and GC for ethambutol analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters of validated HPLC and GC methods, offering a clear comparison to aid in method selection.
Table 1: HPLC Method Validation Parameters for Ethambutol Analysis
| Validation Parameter | Reported Performance Data |
| Linearity (Concentration Range) | 0.39–12.5 µg/mL (R² = 0.9999) |
| Linearity (Concentration Range) | 20–120 µg/mL (r=0.9995) |
| Accuracy (% Recovery) | 99.8% (average) |
| Accuracy (% Relative Error) | 0.45–4.81% |
| Precision (% RSD, Intraday) | < 1.46% |
| Precision (% RSD, Interday) | < 2.22% |
| Precision (% RSD) | 0.07–1.82% |
Table 2: GC Method Validation Parameters for Ethambutol Analysis
| Validation Parameter | Reported Performance Data |
| Linearity (Concentration Range) | 0.1 mg to 1.5 mg on filters (correlation coefficient = 0.99997) |
| Quantitation Level | As low as 12.5 µg/mL of extract |
| Desorption Efficiency | 92.6% (average) |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the analysis of ethambutol using HPLC and GC.
Caption: General workflow for chromatographic analysis of ethambutol.
Caption: Key characteristics of HPLC and GC for ethambutol analysis.
Detailed Experimental Protocols
HPLC Method with Pre-column Derivatization
This method is based on the pre-column derivatization of ethambutol to enhance its UV absorbance, allowing for sensitive detection.
1. Sample Preparation and Derivatization:
-
Ethambutol standard or sample solutions are prepared in a suitable solvent.
-
A derivatizing agent, commonly phenethyl isocyanate (PEIC), is added to the solution.
-
The reaction is typically carried out at room temperature for a specified duration, for instance, 90 minutes.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., 25 mM sodium dihydrogen phosphate with 1% v/v triethylamine, pH adjusted to 3.0) and an organic modifier like methanol in a 25:75 v/v ratio. Another reported mobile phase is methanol-water-glacial acetic acid (70:30:0.2, v/v/v).
-
Flow Rate: A standard flow rate is maintained, for example, 1 mL/min.
-
Detection: UV detection is performed at a wavelength where the derivatized ethambutol shows maximum absorbance.
3. Validation:
-
The method is validated according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
GC Method with Derivatization
For GC analysis, ethambutol, being a polar and non-volatile compound, requires derivatization to increase its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Ethambutol is extracted from the sample matrix.
-
A derivatizing agent is added to the extract. A common agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar functional groups of ethambutol into non-polar trimethylsilyl (TMS) derivatives.
-
An internal standard, such as N,N'-bis(2-hydroxyethyl)ethylenediamine, can be used to improve reproducibility.
2. Chromatographic Conditions:
-
Column: A suitable capillary column for the separation of the derivatized analytes is used.
-
Carrier Gas: An inert gas like nitrogen or helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is typically employed in the GC oven to ensure efficient separation of the derivatized ethambutol and internal standard.
-
Injector and Detector Temperatures: The injector and detector are maintained at high temperatures to ensure complete vaporization of the sample and prevent condensation.
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of the TMS-derivatized ethambutol.
3. Validation:
-
The GC method is validated for parameters including linearity of detector response, desorption efficiency from sampling media (if applicable), and accuracy.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of ethambutol.
-
HPLC with pre-column derivatization offers the advantage of being suitable for the analysis of non-volatile and thermally labile compounds at room temperature. It is a widely accessible technique in most pharmaceutical laboratories.
-
GC with derivatization provides high-resolution separation and sensitive detection. It is particularly advantageous for volatile compounds and can be a powerful tool when coupled with a mass spectrometer for definitive identification.
The choice between these methods will ultimately be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the instrumentation available in the laboratory. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
Spectroscopic Fingerprints of Ethambutol Stereoisomers: A Comparative Guide
An in-depth analysis of the spectroscopic characteristics of ethambutol's stereoisomers—(S,S), (R,R), and meso—reveals subtle yet crucial differences that underpin their distinct biological activities. This guide provides a comparative overview of their spectroscopic data, offering valuable insights for researchers in drug development and analytical chemistry.
Ethambutol, a cornerstone medication in the treatment of tuberculosis, possesses two chiral centers, giving rise to three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso form.[1] The therapeutic efficacy of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form.[1] Conversely, all three isomers are considered to be equipotent in terms of the primary side effect, optic neuritis.[1] This stark difference in pharmacological activity underscores the importance of stereospecific analysis, for which spectroscopic methods are indispensable tools.
Comparative Spectroscopic Data
The differentiation of ethambutol stereoisomers can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While enantiomers like (S,S)- and (R,R)-ethambutol exhibit identical spectra in achiral environments, their diastereomeric relationship with the meso form, and the use of chiral resolving agents in NMR, can allow for their distinction.
| Spectroscopic Technique | Isomer | Key Observations |
| ¹H NMR (300 MHz, CDCl₃) | (S,S)-Ethambutol | δ 0.95 (t, 6H, J = 7.8 Hz), 1.54-1.72 (m, 4H), 3.51-3.60 (m, 2H), 3.65-3.72 (m, 2H)[2] |
| (R,R)-Ethambutol | Data not available in searched literature. Expected to be identical to (S,S)-ethambutol in an achiral solvent. | |
| meso-Ethambutol | Data not available in searched literature. Expected to show differences in chemical shifts and/or coupling constants compared to the enantiomers due to the different spatial arrangement of the substituents. | |
| ¹³C NMR (CDCl₃) | (S,S)-Ethambutol | δ 8.9, 20.3, 40.6, 57.7, 61.3[2] |
| (R,R)-Ethambutol | Data not available in searched literature. Expected to be identical to (S,S)-ethambutol in an achiral solvent. | |
| meso-Ethambutol | Data not available in searched literature. Expected to have a different number of signals or chemical shifts compared to the enantiomers due to its plane of symmetry. | |
| FTIR (Neat) | (S,S)-Ethambutol | υ (cm⁻¹) 3455, 2933, 2887, 2858, 1631, 1466, 1352, 1255, 1175, 1102, 1044, 1009, 966, 921, 836, 776[2] |
| (R,R)-Ethambutol | Data not available in searched literature. Expected to be identical to (S,S)-ethambutol. | |
| meso-Ethambutol | Data not available in searched literature. Expected to show differences in the fingerprint region compared to the enantiomers. | |
| Mass Spectrometry (EIMS) | (S,S)-Ethambutol | m/z (%): 205 (M+1, 65), 116 (100), 90 (10)[2] |
| Mass Spectrometry (LC-ESI-QFT) | (R,R)-Ethambutol | Precursor Type: [M+H]⁺, m/z: 205.19106. Major fragment: m/z 116.1071[3] |
| meso-Ethambutol | Data not available in searched literature. Expected to have a similar fragmentation pattern to the enantiomers. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of ethambutol stereoisomers.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the ethambutol isomer in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[2] For the differentiation of enantiomers, the use of chiral derivatizing agents, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), can be employed.[4] The reaction of the chiral agent with the enantiomers forms diastereomeric esters, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for their identification and quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained using a neat sample of the ethambutol isomer.[2] The solid sample is placed directly on the ATR crystal of the spectrometer, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry
For mass spectral analysis, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be utilized. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. For tandem mass spectrometry (MS-MS), the precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a characteristic fragmentation pattern.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of ethambutol stereoisomers.
Caption: Workflow for Spectroscopic Comparison.
This guide highlights the available spectroscopic data for the stereoisomers of ethambutol. While comprehensive experimental data for the (R,R) and meso isomers remain elusive in the reviewed literature, the distinct spectroscopic signature of the therapeutically active (S,S)-enantiomer is well-characterized. Further research to fully elucidate the spectroscopic properties of the less active stereoisomers is warranted to provide a complete analytical toolkit for the quality control and development of ethambutol-based therapies.
References
Unraveling the Stereochemistry of Ethambutol: An In Vivo Pharmacokinetic Comparison
A detailed examination of the pharmacokinetic profiles of ethambutol's stereoisomers is crucial for understanding its therapeutic efficacy and toxicity. This guide provides a comparative analysis of the in vivo pharmacokinetics of the dextro, levo, and meso isomers of ethambutol, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
Ethambutol, a cornerstone in the treatment of tuberculosis, possesses a unique stereochemical structure with three isomers: the therapeutically active dextro-(S,S)-ethambutol, its enantiomer levo-(R,R)-ethambutol, and the achiral meso-form.[1][2] While the (S,S)-enantiomer is recognized for its potent antimycobacterial activity, all three isomers are implicated in the drug's primary dose-dependent side effect, optic neuritis.[1] A thorough understanding of the in vivo behavior of each isomer is therefore paramount for optimizing treatment and minimizing adverse effects.
Comparative Pharmacokinetic Data
| Pharmacokinetic Parameter | (+)-(S,S)-Ethambutol (dextro-isomer) | (-)-(R,R)-Ethambutol (levo-isomer) | meso-Ethambutol |
| Antitubercular Activity | High (Potent antimycobacterial agent)[1] | Significantly lower than the (S,S)-isomer[1] | Lower than the (S,S)-isomer[1] |
| Metabolism | Undergoes oxidation to an aldehyde and subsequently to a dicarboxylic acid derivative.[3] | Undergoes similar metabolic pathways to the dextro-isomer, but at different rates. | Information not readily available. |
| Toxicity (Optic Neuritis) | Contributes to optic neuritis.[1] | Contributes to optic neuritis, reportedly with similar potency to the (S,S)-isomer.[1] | Contributes to optic neuritis.[1] |
| General Oral Bioavailability (of racemic ethambutol) | Approximately 75-80% of an orally administered dose is absorbed.[3] | - | - |
| General Half-life (of racemic ethambutol) | Approximately 3.3 hours in patients with normal renal function. | - | - |
Experimental Protocols
The methodologies employed in early comparative studies, while not always detailed in accessible publications, laid the groundwork for understanding the stereoselective metabolism of ethambutol. A representative experimental protocol for an in vivo pharmacokinetic study in an animal model is outlined below.
Objective: To determine and compare the pharmacokinetic profiles of the (S,S), (R,R), and meso isomers of ethambutol following oral administration.
Animal Model: Dogs have been historically used in the metabolic studies of ethambutol.[4]
Drug Administration:
-
Each ethambutol isomer is administered orally as a single dose to separate groups of animals.
-
A washout period is observed between administrations in crossover study designs.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
Sample Analysis:
-
Plasma is separated from the blood samples.
-
A stereospecific analytical method, such as chiral chromatography, is essential to separate and quantify the individual isomers and their metabolites.
-
Mass spectrometry is often coupled with chromatography for sensitive and specific detection.
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each isomer is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated for each isomer.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of ethambutol isomers.
Experimental workflow for the in vivo pharmacokinetic comparison of ethambutol isomers.
References
Comparative Toxicity of Ethambutol Stereoisomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity profiles of ethambutol's stereoisomers: the therapeutically active (+)-(S,S)-ethambutol, its enantiomer (-)-(R,R)-ethambutol, and the achiral diastereomer meso-ethambutol. This document is intended for researchers, scientists, and drug development professionals interested in the stereoselective effects of this widely used antitubercular agent.
Ethambutol's therapeutic efficacy against Mycobacterium tuberculosis is almost exclusively attributed to the (S,S)-enantiomer.[1] Conversely, the primary dose-limiting toxicity, optic neuritis, is reportedly not stereoselective, with all three isomers considered to be equipotent in producing this adverse effect.[1] This guide synthesizes the available data to highlight these differences, providing valuable insights for preclinical and clinical research.
Efficacy and Toxicity Profile
The antitubercular activity of ethambutol is highly stereospecific. The (S,S)-enantiomer is significantly more potent than the (R,R)- and meso-isomers.[1] In contrast, the risk of optic neuritis, a serious adverse effect that can lead to vision loss, is considered to be similar across all three stereoisomers.[1] This disparity underscores the superior therapeutic index of the (S,S)-enantiomer.
Table 1: Comparative Efficacy of Ethambutol Stereoisomers
| Stereoisomer | Relative Potency (Antitubercular Activity) |
| (+)-(S,S)-Ethambutol | ~500-fold more potent than (R,R)-ethambutol |
| ~12-fold more potent than meso-ethambutol | |
| (-)-(R,R)-Ethambutol | Low to negligible |
| meso-Ethambutol | Low |
Source: Chiralpedia[1]
Table 2: In Vitro Toxicity of (+)-(S,S)-Ethambutol on Retinal Ganglion Cells
| Endpoint | Method | Result |
| Cell Viability | MTT Assay | 30% reduction in mitochondrial function in ethambutol-treated cells compared to control. |
| Cell Loss (In Vivo) | Stereological analysis of retinal whole mounts in rats | 35% loss of cells in the retinal ganglion cell layer after 90 days of oral administration (25 mg/kg). |
Source: Heng et al., 1999[2]
Experimental Protocols
The following is a detailed methodology for assessing the in vitro toxicity of ethambutol on retinal ganglion cells, as described by Heng et al. (1999).[2][3]
Retinal Cell Culture
-
Tissue Preparation: Retinas are dissected from neonatal (P2-P4) rats and incubated in a papain solution (10 U/ml) for 30 minutes at 37°C.
-
Cell Dissociation: The tissue is then gently triturated in a solution containing ovomucoid (15 mg/ml) and DNase (150 U/ml) to create a single-cell suspension.
-
Cell Plating: Cells are plated on poly-L-lysine-coated culture dishes at a density of 2 x 10^6 cells/ml.
-
Culture Medium: The cells are maintained in a serum-free Neurobasal medium supplemented with B27, glutamine, and gentamicin.
Cytotoxicity Assessment
-
Drug Exposure: After 48 hours in culture, cells are exposed to varying concentrations of the ethambutol stereoisomer for a predetermined duration (e.g., 24-48 hours).
-
Cell Viability Assay (MTT):
-
Following drug exposure, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/ml.
-
Cells are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and the formazan crystals are solubilized with dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Immunocytochemistry for Cell Identification:
-
To specifically identify retinal ganglion cells, cultures are fixed and stained with antibodies against ganglion cell-specific markers, such as Thy-1.
-
Fluorescently labeled secondary antibodies are used for visualization under a fluorescence microscope.
-
Cell counts of labeled cells are performed to determine the percentage of surviving ganglion cells in treated versus control cultures.
-
Mechanisms of Toxicity and Signaling Pathways
The ocular toxicity of ethambutol is believed to involve multiple mechanisms, primarily affecting the retinal ganglion cells and their axons, which form the optic nerve. The leading hypotheses include excitotoxicity and mitochondrial dysfunction, potentially exacerbated by the chelation of essential metal ions like zinc and copper.
Proposed Excitotoxic Pathway
Ethambutol may render retinal ganglion cells more susceptible to the neurotoxic effects of glutamate, the primary excitatory neurotransmitter in the retina. This sensitization can lead to an excessive influx of calcium ions (Ca2+) into the cells, triggering a cascade of events that result in cell death.
Caption: Proposed excitotoxic pathway of ethambutol-induced retinal ganglion cell death.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxicity of ethambutol stereoisomers on retinal ganglion cells in a laboratory setting.
Caption: Workflow for in vitro assessment of ethambutol stereoisomer toxicity.
Conclusion
The available evidence strongly indicates a significant difference in the therapeutic and toxicological profiles of ethambutol stereoisomers. While the (S,S)-enantiomer is a potent antitubercular agent, its principal toxicity, optic neuritis, appears to be a class effect shared equally among its stereoisomers. This highlights the critical importance of using the enantiomerically pure (S,S)-form in clinical practice to maximize efficacy and minimize the risk-to-benefit ratio. Further quantitative, comparative studies on the toxicity of the (R,R)- and meso-isomers are warranted to fully elucidate their toxicological profiles.
References
Benchmarking Meso-Ethambutol Purity Against Global Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Meso-Ethambutol Purity Analysis
This guide provides a comprehensive comparison of the pharmacopeial standards for meso-ethambutol, a critical impurity in the antitubercular drug ethambutol hydrochloride. Understanding and adhering to these standards is paramount for ensuring the safety and efficacy of pharmaceutical products. This document outlines the acceptance criteria for meso-ethambutol in the leading pharmacopeias, details the official analytical methodologies, and presents a logical workflow for purity assessment.
Pharmacopeial Purity Standards for Meso-Ethambutol
Meso-ethambutol, the diastereomer of the active (S,S)-ethambutol, is considered a process impurity that must be controlled within strict limits. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the World Health Organization (WHO) have established specific acceptance criteria for this impurity in ethambutol hydrochloride.
A summary of the key pharmacopeial limits for meso-ethambutol is presented in the table below:
| Pharmacopeia | Impurity Name | Acceptance Criteria |
| European Pharmacopoeia (EP) | Ethambutol Impurity B | ≤ 1.0%[1][2] |
| United States Pharmacopeia (USP) | Ethambutol Related Compound A | Total Stereoisomers (including meso): ≤ 4.0% |
| WHO Prequalification | Meso-ethambutol | ≤ 1.0%[3][4] |
It is important to note that while the European Pharmacopoeia and WHO provide a specific limit for meso-ethambutol, the United States Pharmacopeia currently specifies a limit for the sum of stereoisomers.
Experimental Protocols for Meso-Ethambutol Quantification
The accurate quantification of meso-ethambutol requires robust and validated analytical methods. The pharmacopeias prescribe high-performance liquid chromatography (HPLC) for the separation and quantification of ethambutol and its related substances, including the meso-isomer.
European Pharmacopoeia (EP) HPLC Method for Related Substances
The EP employs a chiral HPLC method to resolve the stereoisomers of ethambutol. The following is a summary of the prescribed methodology:
-
Derivatization: The sample is derivatized with (R)-(+)-α-methylbenzyl isocyanate to form diastereomeric derivatives that can be separated on a non-chiral stationary phase.[2]
-
Chromatographic Conditions:
-
System Suitability: The method's validity is ensured by meeting a minimum resolution of 4.0 between the peaks corresponding to ethambutol and impurity B (meso-ethambutol).[2]
United States Pharmacopeia (USP) HPLC Method for Stereoisomers
The USP also utilizes an HPLC method for the determination of stereoisomers. Key aspects of the method include:
-
Chromatographic Conditions: The specific column and mobile phase composition are detailed in the official USP monograph for Ethambutol Hydrochloride.
-
System Suitability: A resolution of not less than 3.0 between the ethambutol and ethambutol related compound A (meso-ethambutol) peaks is required to ensure adequate separation.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a meso-ethambutol sample against pharmacopeial standards.
Experimental Workflow Diagram
The diagram below outlines the key steps involved in the experimental workflow for the analysis of meso-ethambutol purity according to pharmacopeial methods.
By adhering to these rigorous pharmacopeial standards and employing the validated analytical methods outlined, researchers and drug development professionals can ensure the quality and safety of ethambutol-containing pharmaceuticals.
References
A Comparative Guide to Inter-laboratory Analysis of Ethambutol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ethambutol, with a focus on the performance characteristics relevant to inter-laboratory comparisons. While a formal, multi-laboratory round-robin study on ethambutol isomer analysis is not publicly available, this document synthesizes data from various independent validation studies to offer a comparative perspective on the robustness and reliability of commonly employed HPLC-based methods.
The Critical Importance of Stereoisomeric Analysis
Ethambutol is a cornerstone in the treatment of tuberculosis. The drug possesses two chiral centers, resulting in three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and the meso-form. The therapeutic efficacy of ethambutol is almost exclusively attributed to the (S,S)-enantiomer. Conversely, all three isomers are implicated in the drug's primary dose-dependent toxicity—optic neuritis. This stereospecific activity and toxicity profile underscores the critical need for analytical methods that can accurately and precisely quantify the individual isomers, ensuring product quality and patient safety.
Hypothetical Inter-laboratory Performance Comparison
To illustrate the expected performance of analytical methods for ethambutol, the following table summarizes quantitative data from several published HPLC method validation studies. Each "Laboratory" represents a distinct study, providing a snapshot of the method's performance characteristics. This synthesized data serves as a benchmark for laboratories aiming to establish or validate their own analytical procedures for ethambutol.
Table 1: Comparison of Performance Data for Ethambutol Quantification by HPLC from Independent Validation Studies
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (µg/mL) | 0.39 - 12.5 | 20 - 120 | 5.0 - 15 |
| Correlation Coefficient (r²) | 0.9999 | 0.9995 | >0.99 |
| Accuracy (% Recovery) | 101.77 - 102.33 | Not Reported | 97.3 |
| Precision (%RSD) | 0.07 - 1.82 | <2.22 | 0.54 |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.39 µg/mL | 20 µg/mL | 1.4 µg/mL |
Note: The data presented is a synthesis from multiple sources and does not represent a direct inter-laboratory comparison study. Performance may vary based on specific laboratory conditions, instrumentation, and protocols.
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of ethambutol, based on commonly cited HPLC methods.
Sample Preparation (Pre-column Derivatization)
Due to ethambutol's lack of a strong chromophore, derivatization is often employed to enhance UV detection.
-
Reagents:
-
Phenethyl isocyanate (PEIC)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium dihydrogen phosphate
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
-
Procedure:
-
To an aliquot of the sample solution containing ethambutol, add a solution of PEIC in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for approximately 90 minutes.
-
The resulting derivative can then be diluted with the mobile phase to the desired concentration for HPLC analysis.
-
Chromatographic Conditions for Achiral Analysis
This method is suitable for quantifying total ethambutol after derivatization.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, 25 mM sodium dihydrogen phosphate buffer (containing 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 25:75 (v/v) ratio.[1]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: Dependent on the derivative formed. For the PEIC derivative, a wavelength of 210 nm is suitable.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
For the specific analysis of stereoisomers, a chiral stationary phase (CSP) would be required in place of the C18 column, and the mobile phase composition would need to be optimized for enantioseparation.
Visualizing Workflows and Pathways
To further elucidate the processes involved in ethambutol isomer analysis and inter-laboratory comparisons, the following diagrams are provided.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Analytical workflow for chiral separation of ethambutol isomers.
References
Safety Operating Guide
Proper Disposal of Ethambutol, meso-: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of meso-ethambutol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this physiologically active compound.
Meso-ethambutol, a compound utilized in pharmaceutical research and development, is categorized as harmful if swallowed and requires careful handling as a hazardous material.[1] Improper disposal can pose risks to human health and the environment. Therefore, strict adherence to established protocols for chemical waste management is imperative.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for meso-ethambutol.[2] Personnel handling the compound should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.[3] In case of a spill, avoid generating dust. The spilled material should be collected dry, placed in a suitable container for disposal, and the affected area cleaned thoroughly.[1]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed (F, K, P, and U lists).[4][5] While meso-ethambutol is not specifically found on the P or U lists of acute hazardous wastes, its physiological activity and oral toxicity warrant its management as a hazardous chemical waste.[1][4] All materials contaminated with meso-ethambutol, including unused compounds, contaminated labware, and spill cleanup materials, must be segregated from non-hazardous waste streams.[6][7]
Quantitative Data Summary
| Waste Characteristic | EPA Waste Code | Description | Relevance to Ethambutol Waste |
| Ignitability | D001 | Liquids with a flash point < 140°F, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[5][8] | Ethambutol is not generally considered ignitable. |
| Corrosivity | D002 | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[5][8] | Ethambutol solutions are not typically corrosive. |
| Reactivity | D003 | Wastes that are unstable, react with water, or can detonate or explode under normal conditions.[5][8] | Ethambutol is stable under normal conditions.[2] |
| Toxicity | D004 - D043 | Wastes that are harmful when ingested or absorbed, determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] | As a substance "harmful if swallowed," ethambutol waste should be managed to prevent leaching into the environment.[1] The primary hazard is its physiological activity. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of meso-ethambutol waste in a laboratory setting.
Waste Collection and Segregation
-
Solid Waste: Collect pure meso-ethambutol, contaminated powders, and spill cleanup materials in a dedicated, properly labeled, leak-proof container.[1][6] Avoid mixing with other chemical wastes to prevent unforeseen reactions.[3]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with meso-ethambutol should be placed in a designated hazardous waste container.[9] For reusable glassware, the initial rinsate should be collected as hazardous waste.[6] Subsequent rinses, if the container held a highly toxic substance, should also be collected.[6]
-
Solutions: Aqueous solutions containing meso-ethambutol should not be disposed of down the drain.[2] They must be collected in a compatible, sealed, and labeled waste container.
Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name ("meso-ethambutol"), the approximate quantity, and the date of accumulation.[6]
-
Ensure the label is legible and securely attached to the container.
Storage
-
Store meso-ethambutol waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.[2][6]
Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
-
Do not dispose of meso-ethambutol waste in the regular trash or via the sanitary sewer.[2] The recommended final disposal method is incineration at an approved waste disposal plant.[1]
Visual Workflow for Ethambutol Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of meso-ethambutol waste in a laboratory.
Caption: Workflow for the safe disposal of meso-ethambutol waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. bioservusa.com [bioservusa.com]
- 5. epa.gov [epa.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pwaste.com [pwaste.com]
- 9. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling meso-Ethambutol
Essential safety protocols and disposal guidelines for laboratory professionals.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of meso-Ethambutol, a key compound in various research applications. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling meso-Ethambutol, a combination of personal protective equipment and engineering controls is necessary to minimize exposure. All personnel should be trained on the potential hazards and the correct use of PPE before working with this compound.
Engineering Controls:
-
Ventilation: Work with meso-Ethambutol in a well-ventilated area. A laboratory fume hood or other appropriate local exhaust ventilation should be used, especially when handling the powdered form, to minimize the inhalation of dust.[1]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against eye contact.[1]
-
Hand Protection: Impervious gloves are recommended to prevent skin contact.[2] Gloves must be inspected prior to use and should be selected based on the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Hands should be washed thoroughly after handling.[2]
-
Respiratory Protection: If the process generates dust, a dust respirator should be used. In situations where inhalation of the product is possible, a self-contained breathing apparatus may be necessary.[3]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing.[2] For bulk processing operations or where significant contact is possible, fire/flame resistant and impervious clothing should be worn.[1]
Physicochemical and Toxicological Data
| Property | Value | Source |
| Molecular Weight | 277.23 g/mole | [3] |
| Melting Point | 201°C (393.8°F) | [3] |
| Acute Oral Toxicity (LD50) | 6800 mg/kg (Rat) | [3] |
| Acute Oral Toxicity (LD50) | 8900 mg/kg (Mouse) | [3] |
| Occupational Exposure Limits | Not available | [3] |
Procedural Guidance for Handling and Disposal
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the fume hood or other ventilation system is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations of powdered meso-Ethambutol within a fume hood to prevent the generation and inhalation of dust. Minimize the creation of dust by handling the material gently.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, avoid breathing in any dust.[4] Clean up spills promptly using appropriate methods to avoid dust generation. For larger spills, trained personnel should conduct the cleanup.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan:
The disposal of meso-Ethambutol and its contaminated waste must comply with all local, state, and federal regulations.
-
Waste Segregation: Segregate meso-Ethambutol waste from other laboratory waste streams. This includes any unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers.
-
Containerization: Place all solid waste into a clearly labeled, sealed container designated for chemical waste.
-
Aqueous Waste: Collect aqueous solutions containing meso-Ethambutol in a separate, labeled waste container. Do not pour down the drain unless permitted by local regulations.
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Ensure all containers are properly labeled according to Department of Transportation (DOT) regulations for transport.[5]
Workflow for Safe Handling of meso-Ethambutol
The following diagram outlines the key steps for the safe handling of meso-Ethambutol in a laboratory setting.
Caption: Logical workflow for the safe handling of meso-Ethambutol.
By implementing these safety and logistical protocols, research professionals can mitigate the risks associated with handling meso-Ethambutol, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
